8-Bromo-5-methoxy-1,6-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-5-methoxy-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDZGUZMINUMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-5-methoxy-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-5-methoxy-1,6-naphthyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, supported by predicted data from validated computational models. Detailed experimental protocols for the determination of these properties are outlined to facilitate further research and development. Additionally, a hypothesized signaling pathway is presented based on the known biological activities of structurally related naphthyridine derivatives, offering a starting point for future pharmacological investigations.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following properties have been predicted using well-established computational tools.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Method |
| Molecular Formula | C₉H₇BrN₂O | - |
| Molecular Weight | 239.07 g/mol | - |
| CAS Number | 917474-63-6 | - |
| Predicted LogP (Octanol/Water) | 1.80 - 2.15 | Consensus of multiple predictive models |
| Predicted Water Solubility | Moderately soluble | Predicted by various models |
| Predicted pKa (most basic) | 2.5 - 3.5 | Prediction based on similar structures |
| Predicted Topological Polar Surface Area (TPSA) | 41.9 Ų | Computational calculation |
| Physical Form | Solid (at room temperature) | Vendor information[1] |
Experimental Protocols for Property Determination
To facilitate the experimental validation of the predicted physicochemical properties, the following standard laboratory protocols are provided.
Synthesis of this compound
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for this compound.
General Procedure:
-
Cyclization: React a suitable 2-aminopyridine derivative with a malonic acid equivalent under acidic or thermal conditions to form the naphthyridine core.
-
Bromination: Introduce the bromine at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).
-
Hydroxylation/Methoxylation: If the starting materials do not already contain the methoxy group at the 5-position, a hydroxyl group can be introduced and subsequently methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if necessary)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.
Determination of Solubility
Solubility in various solvents provides insights into the polarity and potential for formulation.
Materials:
-
This compound
-
Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)
-
Test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into a test tube.
-
Add a measured volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If not, the solubility can be quantified by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values.
Method: Potentiometric Titration
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if necessary).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound.
Method: Shake-Flask Method
-
Prepare a solution of the compound in either water-saturated n-octanol or n-octanol-saturated water.
-
Mix this solution with an equal volume of the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively) in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Hypothesized Biological Activity and Signaling Pathway
While no specific biological data for this compound has been reported, the naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors. Structurally similar compounds have been shown to inhibit key signaling pathways implicated in cancer and inflammatory diseases.
Based on the prevalence of naphthyridine cores in kinase inhibitors, it is hypothesized that this compound may act as an inhibitor of the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Hypothesized PI3K/Akt Signaling Pathway Inhibition:
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
This proposed mechanism of action provides a rationale for initiating biological screening of this compound against a panel of cancer cell lines known to have an overactive PI3K/Akt pathway.
Conclusion
This compound is a compound of interest for further investigation in the field of drug discovery. This guide has provided a summary of its predicted physicochemical properties and detailed experimental protocols for their validation. The hypothesized interaction with the PI3K/Akt signaling pathway offers a compelling direction for future biological evaluation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutic agents.
References
Technical Guide: Solubility of 8-Bromo-5-methoxy-1,6-naphthyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 8-Bromo-5-methoxy-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a framework for predicting its solubility based on its chemical structure. Furthermore, it outlines a general experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Introduction
This compound is a substituted N-heterocycle. The solubility of such compounds is a critical parameter that influences reaction kinetics, crystallization, and bioavailability. A thorough understanding of its behavior in different solvent systems is essential for its application in research and development. This document aims to bridge the gap in available data by providing a predictive analysis and a practical methodology for its experimental determination.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] The polarity of both the solute and the solvent are key determinants of their miscibility.[2] The structure of this compound features a moderately polar naphthyridine core, a polar methoxy group (-OCH3), and a less polar but electron-withdrawing bromo-substituent. The presence of nitrogen atoms in the aromatic rings allows for potential hydrogen bonding with protic solvents.
Based on these structural characteristics, a qualitative prediction of its solubility in common organic solvents is as follows:
-
High to Moderate Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
Moderate Solubility: Likely in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as in lower-chain alcohols such as Methanol and Ethanol. The alcohols can act as hydrogen bond donors to the nitrogen atoms of the naphthyridine ring.[1]
-
Low to Insoluble: Expected in non-polar solvents like Hexane, Toluene, and Diethyl ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of this compound at a given temperature (e.g., room temperature).[3][4]
Materials:
-
This compound (solid)
-
A selection of organic solvents (e.g., DMF, DMSO, DCM, Methanol, Hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., lab bench at a recorded temperature)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that not all of the solid dissolves.
-
Record the initial mass of the solid.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the mixture to stand, permitting the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved Solute:
-
Transfer a known volume of the clear, filtered solution to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is fully evaporated, weigh the container with the dried solute residue.
-
Calculate the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute residue in mg) / (Volume of the filtered solution taken in mL)
-
Data Presentation
The results of the experimental solubility determination should be recorded in a clear and organized manner to facilitate comparison.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Polar Aprotic | Dimethylformamide (DMF) | |||
| Dimethyl sulfoxide (DMSO) | ||||
| Chlorinated | Dichloromethane (DCM) | |||
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Ethers | Tetrahydrofuran (THF) | |||
| Non-polar | Hexane | |||
| Toluene |
Visualization of Experimental Workflow
The logical flow for determining the solubility of this compound can be represented as follows:
Caption: Workflow for experimental solubility determination.
Conclusion
References
Unraveling the Therapeutic Potential of Naphthyridines: A Landscape of Diverse Biological Activity
While a specific, detailed mechanism of action for 8-Bromo-5-methoxy-1,6-naphthyridine remains to be fully elucidated in publicly available research, the broader family of naphthyridine compounds presents a rich and diverse landscape of biological activities. These heterocyclic scaffolds are recognized for their potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides an overview of the known biological effects of the naphthyridine class, offering insights into the potential, yet unconfirmed, mechanisms that derivatives like this compound might employ.
The core structure of naphthyridine, consisting of two fused pyridine rings, serves as a versatile backbone for the development of pharmacologically active agents. The specific arrangement of nitrogen atoms within the rings gives rise to various isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines, each with a distinct profile of biological activity.[1][2]
Broad-Spectrum Biological Activities of Naphthyridine Derivatives
Research into the naphthyridine family has revealed a wide array of biological effects, establishing these compounds as promising scaffolds in medicinal chemistry. The diverse activities are largely attributed to the ability of the naphthyridine core to interact with various biological targets.
Anticancer Properties
A significant area of investigation for naphthyridine derivatives is their potential as anticancer agents. Various substituted naphthyridines have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, certain 1,8-naphthyridine derivatives have shown potent in vitro activity against the MCF7 human breast cancer cell line.[3] While the precise mechanisms are often compound-specific, potential modes of action include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[3][4]
Antimicrobial and Antiviral Activity
The 1,8-naphthyridine nucleus is famously present in nalidixic acid, a foundational synthetic antibacterial agent.[2] This highlights the long-standing importance of this scaffold in the development of antimicrobial drugs. The mechanism of action for quinolone antibiotics, which share structural similarities with naphthyridines, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. It is plausible that novel naphthyridine derivatives exert their antimicrobial effects through similar pathways. Beyond antibacterial action, some derivatives have also been investigated for their anti-HIV potential.[4]
Neurological and Psychotropic Effects
Certain naphthyridine-containing alkaloids have shown activity within the central nervous system. For example, a structurally related compound, 8-Bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c][2][4]naphthyridine, isolated from a marine sponge, exhibited a moderate affinity for serotonin receptors and was assessed for antidepressant and antianxiety activities.[1][5] This suggests that some naphthyridine derivatives may act as modulators of neurotransmitter receptors, such as serotonin (5HT2B) and sigma-1 receptors.[1][5]
Anti-inflammatory and Immunomodulatory Activity
The potential for naphthyridines to modulate the immune response has also been documented. Canthin-6-one, a 1,5-naphthyridine natural product, has been shown to reduce the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-12p70 in animal models of colitis.[5] This indicates that some naphthyridine derivatives may interfere with inflammatory signaling pathways, offering potential therapeutic avenues for inflammatory conditions.
Future Directions and the Quest for a Specific Mechanism
While the broader naphthyridine class displays a wealth of biological activities, the specific mechanism of action for this compound is not yet detailed in the scientific literature. To elucidate its precise molecular targets and signaling pathways, a series of targeted experiments would be required.
Hypothetical Experimental Workflow
Below is a conceptual workflow illustrating the experimental steps that would be necessary to determine the mechanism of action for a novel compound like this compound.
References
Navigating the Therapeutic Potential of 1,6-Naphthyridines: A Technical Guide on a Promising Heterocyclic Scaffold
An in-depth exploration of the 1,6-naphthyridine core reveals a versatile scaffold with significant therapeutic promise, particularly in oncology and neurodegenerative diseases. While specific data on 8-Bromo-5-methoxy-1,6-naphthyridine derivatives remains elusive in publicly accessible research, the broader family of 1,6-naphthyridines has demonstrated a range of biological activities. This guide provides a comprehensive overview of the known biological activities, experimental protocols, and relevant signaling pathways associated with 1,6-naphthyridine derivatives, offering a valuable resource for researchers and drug development professionals.
The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of other biological targets.[2][3] The interest in these compounds is further underscored by the discovery of naturally occurring 1,6-naphthyridine alkaloids with potent biological effects.[4]
Anticancer Activity: A Primary Focus of 1,6-Naphthyridine Research
A significant body of research on 1,6-naphthyridine derivatives has centered on their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase I and various kinases involved in cancer cell proliferation and survival.
Notably, derivatives of 5H-dibenzo[c,h][5][6]naphthyridin-6-one have been identified as potent topoisomerase I-targeting anticancer agents.[7] These compounds have demonstrated significant cytotoxic activity and have been effective in preclinical human tumor xenograft models.[7] The substitution pattern on the naphthyridine core plays a crucial role in determining the potency and specific mechanism of action.
While specific quantitative data for this compound derivatives are not available, the following table summarizes the anticancer activity of other representative 1,6-naphthyridine derivatives from the literature.
Table 1: Anticancer Activity of Selected 1,6-Naphthyridine Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 5H-8,9-dimethoxy-2,3-methylenedioxy-5-(2-(N,N-dimethylamino)ethyl)dibenzo[c,h][5][6]naphthyridin-6-one | Not specified | Potent Topoisomerase I inhibitor | [7] |
| 5,6-dihydro derivative of the above compound | Not specified | ~2/3 potency of the parent compound | [7] |
| Alopecuroide B | LPS-induced RAW 264.7 cells | 50.05% TNF-α inhibition | [4] |
| Alopecuroide C | LPS-induced RAW 264.7 cells | 49.59% TNF-α inhibition | [4] |
Kinase Inhibition: A Promising Avenue for Targeted Therapy
In addition to their cytotoxic effects, 1,6-naphthyridine derivatives have emerged as potential inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery.
While the specific kinase inhibitory profile of this compound derivatives is unknown, the broader class of naphthyridines has shown activity against several kinases. For instance, a series of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][1][8]naphthyridin-4-ylamines were identified as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key enzyme in the PI3K/AKT signaling pathway.
The general workflow for identifying and characterizing kinase inhibitors is depicted in the following diagram.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Other Biological Activities
Beyond cancer and kinase inhibition, the 1,6-naphthyridine scaffold has been explored for other therapeutic applications. For example, certain benzo[b][5][6]naphthyridine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurodegenerative disorders like Parkinson's disease.[2] Additionally, some naturally occurring 1,6-naphthyridine alkaloids have demonstrated anti-inflammatory properties.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. While specific methods for this compound derivatives are not documented, the following are generalized protocols for key assays used in the study of 1,6-naphthyridine derivatives.
General Procedure for Synthesis of Benzo[b][5][6]naphthyridine Derivatives
The synthesis of the benzo[b][5][6]naphthyridine scaffold can be achieved through various synthetic routes. One common approach involves the condensation of an appropriately substituted aminopyridine with a cyclic ketone, followed by cyclization and aromatization steps. The specific reaction conditions, including catalysts and solvents, are optimized for each derivative.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 1,6-naphthyridine derivatives) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Topoisomerase I Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.
The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, including some naphthyridine derivatives.
Caption: A simplified representation of the PI3K/AKT signaling pathway.
Conclusion and Future Directions
The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, most notably in the realm of anticancer research. While a comprehensive understanding of the biological profile of this compound derivatives awaits further investigation, the broader family of 1,6-naphthyridines continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the systematic exploration of the structure-activity relationships of substituted 1,6-naphthyridines to unlock their full therapeutic potential. The synthesis and evaluation of novel derivatives, including the 8-Bromo-5-methoxy analogs, are warranted to further elucidate the pharmacological landscape of this versatile heterocyclic system.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Bromo-Methoxy-Naphthyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic approaches for bromo-methoxy-substituted naphthyridines. Due to the limited availability of published experimental data for 8-Bromo-5-methoxy-1,6-naphthyridine, this document utilizes data from the closely related and commercially available isomer, 8-Bromo-2-methoxy-1,5-naphthyridine , as an illustrative example. The methodologies and potential biological relevance discussed herein are broadly applicable to this class of compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data anticipated for a bromo-methoxy-naphthyridine, based on the analysis of related structures.
Table 1: Nuclear Magnetic Resonance (NMR) Data for 8-Bromo-2-methoxy-1,5-naphthyridine
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Description |
| ~8.2-8.4 | d | ~160-162 | C-O (Methoxy) |
| ~7.8-8.0 | d | ~153-155 | C=N |
| ~7.3-7.5 | dd | ~145-147 | Ar-C |
| ~7.0-7.2 | d | ~138-140 | Ar-C |
| ~4.0-4.2 | s | ~122-124 | Ar-CH |
| ~118-120 | Ar-CH | ||
| ~115-117 | Ar-C-Br | ||
| ~110-112 | Ar-CH | ||
| ~53-55 | O-CH₃ |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | Characteristic Bands (cm⁻¹): ~3050-3100 (Ar C-H stretch)~2950-2850 (Aliphatic C-H stretch of OCH₃)~1600-1450 (C=C and C=N stretching)~1250-1000 (C-O stretch)~750-550 (C-Br stretch) |
| Mass Spectrometry (MS) | Expected Molecular Ion Peak (M⁺): m/z ~238 and ~240 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of bromo-methoxy-naphthyridine derivatives.
Synthesis of Bromo-Methoxy-Naphthyridines
The synthesis of substituted naphthyridines can be achieved through various multi-step sequences. A common strategy involves the construction of the naphthyridine core followed by functionalization.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthetic route to this compound.
Detailed Steps:
-
Gould-Jacobs Reaction: An appropriately substituted aminopyridine is reacted with a malonic ester derivative to form a key intermediate, which upon thermal cyclization yields a naphthyridinone.
-
Chlorination: The hydroxyl group of the naphthyridinone is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Methoxylation: The chloro-naphthyridine is then treated with sodium methoxide (NaOMe) to introduce the methoxy group via nucleophilic aromatic substitution.
-
Bromination: Finally, regioselective bromination is achieved using a brominating agent like N-bromosuccinimide (NBS) to yield the target compound.
Spectroscopic Analysis Protocols
2.2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
2.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
2.2.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to observe the characteristic isotopic pattern of bromine.
Potential Biological Significance and Signaling Pathways
Naphthyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these effects are attributed to their ability to intercalate with DNA and inhibit key cellular enzymes such as topoisomerase and protein kinases.[3][4]
Potential Mechanism of Action - Topoisomerase II Inhibition:
Caption: Potential mechanism of action via Topoisomerase II inhibition.
This proposed pathway illustrates how a bromo-methoxy-naphthyridine derivative might exert its cytotoxic effects. By binding to the Topoisomerase II-DNA complex, it stabilizes the cleavage intermediate, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which ultimately triggers programmed cell death, or apoptosis.
This technical guide provides a foundational understanding of the spectroscopic features and synthetic considerations for this compound and related compounds. The provided protocols and the illustrative signaling pathway serve as a valuable resource for researchers engaged in the discovery and development of novel naphthyridine-based therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 8-Bromo-5-methoxy-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-5-methoxy-1,6-naphthyridine is a substituted naphthyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and a detailed exploration of the biological significance of the 1,6-naphthyridine scaffold, particularly its role as a potent kinase inhibitor in cancer-related signaling pathways. While a specific, publicly available, detailed synthesis protocol for this exact molecule remains elusive, this document outlines a plausible synthetic strategy based on established methods for analogous compounds.
Commercial Availability
This compound, identified by the CAS Number 917474-63-6 , is available for purchase from several specialized chemical suppliers. Researchers can procure this compound for laboratory and research purposes. The table below summarizes the available purchasing information from various vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich (Merck) | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Available through partner Fluorochem. |
| Fluorochem | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Direct supplier. |
| BLD Pharmatech | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Listed as available. |
| Alchimica | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Listed as available. |
| SciSupplies | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Price listed for 250mg. |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 917474-63-6 | Sigma-Aldrich |
| Molecular Formula | C₉H₇BrN₂O | Sigma-Aldrich |
| Molecular Weight | 239.07 g/mol | Sigma-Aldrich |
| InChI Key | UUDZGUZMINUMOY-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | COC1=CC=C2C(=C1)C(=CN=C2)Br | PubChem |
Synthetic Approach
One common strategy for synthesizing the 1,6-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
A logical workflow for a potential synthesis is depicted in the following diagram:
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Considerations:
-
Friedländer Annulation: This step would likely involve the reaction of a suitably substituted aminopyridine derivative with a β-ketoester or a similar carbonyl compound under acidic or basic conditions to form the naphthyridine core.
-
Bromination: The introduction of the bromine atom at the 8-position could be achieved using a standard electrophilic brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this step would be crucial.
-
Methoxylation: The methoxy group at the 5-position could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro substituent) with sodium methoxide. The order of the bromination and methoxylation steps would depend on the directing effects of the substituents and the stability of the intermediates.
Biological Activity and Signaling Pathways
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,6-naphthyridine have shown a wide range of biological activities, including acting as inhibitors of various protein kinases.
While specific biological data for this compound is limited in publicly accessible literature, the broader class of 1,6-naphthyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF19-FGFR4 signaling pathway is a critical driver in the development and progression of hepatocellular carcinoma (HCC).[1]
Furthermore, the 1,6-naphthyridine motif has been explored for the development of c-Met kinase inhibitors. c-Met is another important receptor tyrosine kinase implicated in various cancers.
The diagram below illustrates the general mechanism of action of 1,6-naphthyridine derivatives as kinase inhibitors in a cancer-related signaling pathway.
Caption: Generalized inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.
This inhibition of critical signaling pathways highlights the potential of this compound and related compounds as scaffolds for the development of targeted cancer therapies.
Conclusion
This compound is a commercially available chemical building block with significant potential for research and drug discovery. Its core 1,6-naphthyridine structure is a key pharmacophore in the development of kinase inhibitors, particularly for oncology applications. While a detailed, step-by-step synthesis protocol is not widely published, established synthetic methodologies for this class of compounds provide a clear path for its laboratory preparation. Further investigation into the specific biological targets and mechanism of action of this particular molecule is warranted to fully elucidate its therapeutic potential.
References
The 1,6-Naphthyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,6-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework make it an attractive template for the design of therapeutic agents targeting a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and history of the 1,6-naphthyridine core, details key synthetic methodologies, presents quantitative biological data, and visualizes its interaction with critical signaling pathways.
Discovery and Historical Milestones
The journey of the 1,6-naphthyridine core is a fascinating chapter in the history of heterocyclic chemistry. The broader family of naphthyridines, which are diazanaphthalenes, was first described by Reissert in 1893. However, the specific 1,6-isomer was not synthesized until much later.
A pivotal moment in the history of this scaffold was its first reported synthesis in 1958 by N. Ikekawa.[1] This seminal work laid the foundation for future exploration of the 1,6-naphthyridine chemical space. Another significant advancement came in 1967 when T. J. Kress and W. W. Paudler reported a more direct, one-step synthesis of the parent 1,6-naphthyridine. This method was a modification of the classical Skraup reaction.[2]
The discovery of naturally occurring 1,6-naphthyridine derivatives, such as aaptamine isolated from marine sponges, further fueled interest in this scaffold. Aaptamine and its analogues have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[3] In recent decades, the 1,6-naphthyridine core has been incorporated into a multitude of synthetic molecules, leading to the discovery of potent and selective inhibitors of various enzymes, particularly protein kinases involved in cancer signaling pathways.
Synthetic Protocols
Historical Syntheses
2.1.1. First Synthesis of 1,6-Naphthyridine (Ikekawa, 1958)
The first synthesis of 1,6-naphthyridine was achieved through a multi-step sequence starting from ethyl 2-methylnicotinate. The key steps involved the formation of a lactone by reaction with formaldehyde, followed by amidation and oxidation to yield 5-hydroxy-1,6-naphthyridine. The parent 1,6-naphthyridine was then obtained via the corresponding chloro and hydrazino intermediates.[1]
Experimental Protocol (Based on Abstract):
-
Starting Material: Ethyl 2-methylnicotinate.
-
Step 1: Lactone Formation: Reaction of ethyl 2-methylnicotinate with formaldehyde.
-
Step 2: Amidation: Conversion of the lactone to the corresponding amide.
-
Step 3: Oxidation: Oxidation of the amide to yield 5-hydroxy-1,6-naphthyridine.
-
Step 4: Chlorination: Conversion of the 5-hydroxy derivative to 5-chloro-1,6-naphthyridine.
-
Step 5: Hydrazinolysis: Reaction of the 5-chloro derivative with hydrazine.
-
Step 6: Final Step: Conversion of the hydrazino compound to 1,6-naphthyridine.
(Note: The full experimental details from the original 1958 publication were not accessible. The protocol is a summary based on the abstract.)
2.1.2. One-Step Synthesis of 1,6-Naphthyridine (Kress and Paudler, 1967)
This method provides a more direct route to the 1,6-naphthyridine core using a modified Skraup synthesis.
Experimental Protocol (Conceptual):
-
Reactants: 4-Aminopyridine and glycerol.
-
Reagents: A mixture of nitrobenzenesulfonic acids in sulfuric acid ("sulfo mix").
-
Procedure: The reactants are heated together in the presence of the "sulfo mix." The glycerol dehydrates to form acrolein, which then undergoes a series of reactions with the 4-aminopyridine, including a Michael addition and cyclization, followed by oxidation to yield 1,6-naphthyridine.
(Note: The full experimental details from the original 1967 publication were not accessible. This represents a conceptual protocol for the modified Skraup synthesis.)
Modern Synthetic Approaches for Medically Relevant Derivatives
2.2.1. Synthesis of 1,6-Naphthyridin-2(1H)-one based FGFR4 Inhibitors
A common strategy for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones involves the condensation of a substituted 4-aminopyridine derivative with a malonic acid derivative.
Representative Experimental Protocol:
-
Step 1: Synthesis of the 4-aminopyridine intermediate: A substituted pyridine is functionalized to introduce an amino group at the 4-position and a suitable group (e.g., aldehyde, nitrile) at the 3-position.
-
Step 2: Cyclization: The 4-aminopyridine intermediate is reacted with a diethyl malonate derivative in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux to facilitate the condensation and cyclization to form the 1,6-naphthyridin-2(1H)-one ring system.[4]
-
Step 3: Further Functionalization: The resulting 1,6-naphthyridin-2(1H)-one core can be further modified at various positions through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce desired substituents for optimizing biological activity.[5]
2.2.2. Synthesis of 1,6-Naphthyridinone-based c-Met Inhibitors
The synthesis of these inhibitors often involves a multi-step sequence to build the complex substituted 1,6-naphthyridinone scaffold.
Representative Experimental Protocol:
-
Step 1: Construction of a substituted pyridine precursor: A pyridine ring is synthesized with appropriate functional groups that will become part of the final naphthyridinone structure.
-
Step 2: Ring closure to form the naphthyridinone core: This is often achieved through an intramolecular cyclization reaction. For example, a suitably substituted aminopyridine derivative with a carboxylic acid or ester group can undergo cyclization under acidic or basic conditions.
-
Step 3: Introduction of key side chains: The final, biologically active molecule is assembled by adding key side chains through amide bond formation or other coupling reactions. For instance, an amine-containing side chain can be coupled to a carboxylic acid on the naphthyridinone core using standard peptide coupling reagents.[1][2]
Biological Activity and Data Presentation
The 1,6-naphthyridine scaffold is a key component of numerous biologically active molecules. Notably, derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, both of which are important targets in cancer therapy.
FGFR4 Inhibitors
Aberrant FGFR4 signaling is a driver in a subset of hepatocellular carcinomas and other cancers. 1,6-Naphthyridine-based compounds have been developed as selective FGFR4 inhibitors.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| A34 | FGFR4 | - | Hep-3B, Huh-7 | [5] |
| 19g | FGFR4 | - | Colorectal Cancer Cell Lines | [6] |
| 6O | FGFR4 | 75.3 | - | [7] |
| BLU9931 | FGFR4 | - | - | [7] |
c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Several 1,6-naphthyridine derivatives have been identified as potent c-Met inhibitors.
| Compound ID | Target | IC50 (nM) | Reference |
| 8 | c-Met | 9.8 | [8] |
| 9g | c-Met | 9.8 | [8] |
| 23a | c-Met | 7.1 | [8] |
| 2t | c-Met | 2600 | [9][10] |
| 20j | c-Met | - | [1] |
| 4r | c-Met | - | [2] |
Signaling Pathways and Visualizations
To understand the mechanism of action of 1,6-naphthyridine-based inhibitors, it is essential to visualize their impact on the targeted signaling pathways.
FGFR4 Signaling Pathway
The binding of the FGF19 ligand to the FGFR4/β-Klotho complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. 1,6-Naphthyridine-based inhibitors block the ATP-binding site of the FGFR4 kinase domain, thereby preventing its activation and downstream signaling.
Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.
c-Met Signaling Pathway
The c-Met receptor is activated by its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization, autophosphorylation, and the recruitment of adaptor proteins like GAB1 and GRB2. Activation of c-Met triggers multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which are involved in cell growth, motility, and invasion. 1,6-Naphthyridine-based inhibitors target the ATP-binding pocket of the c-Met kinase, preventing its activation and subsequent signaling.
Caption: c-Met Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.
Conclusion
From its initial synthesis in the mid-20th century to its current status as a privileged scaffold in drug discovery, the 1,6-naphthyridine core has demonstrated remarkable versatility. Its rich history is marked by the development of elegant synthetic strategies and the discovery of potent biological activities. The ability of 1,6-naphthyridine derivatives to selectively inhibit key oncogenic drivers such as FGFR4 and c-Met underscores their significant therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the field, providing a historical context, practical synthetic insights, and a clear understanding of the molecular mechanisms underlying the therapeutic effects of this important heterocyclic system. Further exploration of the 1,6-naphthyridine scaffold is poised to yield novel therapeutic agents for a range of diseases.
References
- 1. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The 1,6-Naphthyridine Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide on Potential Therapeutic Targets
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide explores the therapeutic potential of the 1,6-naphthyridine scaffold based on published research on its derivatives. Direct experimental data for 8-Bromo-5-methoxy-1,6-naphthyridine is not currently available in the public domain. The information presented herein is intended to serve as a guide for the exploration of this and other novel 1,6-naphthyridine derivatives.
Introduction
The 1,6-naphthyridine nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] As a "privileged structure," it demonstrates the ability to bind to a variety of biological targets, making it a versatile starting point for the design of novel therapeutics.[1] Derivatives of the 1,6-naphthyridine core have been investigated for a range of diseases, including cancer and neurological disorders. This guide provides a comprehensive overview of the known therapeutic targets of 1,6-naphthyridine derivatives, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to inform future drug discovery efforts.
Potential Therapeutic Targets
Research into 1,6-naphthyridine derivatives has revealed their potential to modulate the activity of several key proteins implicated in disease.
Fibroblast Growth Factor Receptor 4 (FGFR4)
FGFR4 is a receptor tyrosine kinase that plays a critical role in the FGF19 signaling pathway, which is often dysregulated in hepatocellular carcinoma (HCC).[2] Overactivation of this pathway can drive tumor growth. Certain 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of FGFR4, presenting a promising therapeutic strategy for HCC.[2]
MET Kinase
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is another important target in oncology.[3] Alterations in MET signaling are associated with poor clinical outcomes in several cancers.[3] Novel 1,6-naphthyridinone-based compounds have been developed as potent, orally bioavailable class II MET kinase inhibitors.[3] Additionally, 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one derivatives have also been identified as a new class of c-Met kinase inhibitors.[5]
Monoamine Oxidases (MAOs)
Monoamine oxidases A and B are enzymes that are crucial in the metabolism of neurotransmitters. Their inhibition can be a therapeutic approach for neurological conditions like Parkinson's and Alzheimer's diseases.[6] Benzo[b][2][4]naphthyridine derivatives have been explored as potential scaffolds for the development of MAO inhibitors.[6]
β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)
In the realm of infectious diseases, naphtho[2][4]naphthyridine derivatives have been screened for their antibacterial activity.[7] Molecular docking studies suggest that these compounds may exert their effect by binding to and inhibiting β-Ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[7]
Data Presentation
The following tables summarize the quantitative data for representative 1,6-naphthyridine derivatives against their respective targets.
Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives against Kinase Targets
| Compound Class | Target | IC50 (nM) | Assay Type | Reference |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Varies by derivative | Biochemical | [2] |
| 1,6-Naphthyridinone-based | MET Kinase | Varies by derivative | Biochemical | [3] |
| 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one | c-Met Kinase | Varies by derivative | Biochemical | [5] |
Table 2: Biological Activity of other Naphthyridine Derivatives
| Compound Class | Target/Activity | Measurement | Value | Reference |
| Benzo[b][2][4]naphthyridine | MAO-A/B Inhibition | IC50 | Varies | [6] |
| Naphtho[2][4]naphthyridine | Antibacterial | MIC | Varies | [7] |
| Aaptamine Derivatives | Anticancer (various cell lines) | IC50 | 0.03–8.5 µM | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and evaluation of 1,6-naphthyridine derivatives based on the cited literature.
General Synthesis of 1,6-Naphthyridin-2(1H)-ones
The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through various chemical routes. One common method involves the cyclization of appropriately substituted pyridine precursors. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can serve as starting materials, which are then reacted with reagents like malononitrile in the presence of a base such as sodium methoxide in methanol.[1]
Kinase Inhibition Assays
The inhibitory activity of compounds against protein kinases like FGFR4 and MET is typically determined using in vitro biochemical assays. These assays often employ a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The kinase, a suitable substrate, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, and IC50 values are calculated from the dose-response curves.
Cell-Based Proliferation Assays
To assess the anticancer activity of the synthesized compounds, cell-based assays are utilized. Human cancer cell lines (e.g., MCF-7 for breast cancer) are treated with a range of compound concentrations for a specified period (e.g., 72 hours).[9] Cell viability is then determined using a method such as the MTT or SRB assay. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.
Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of compounds against bacterial strains is determined using broth microdilution methods according to standard guidelines (e.g., CLSI). The compounds are serially diluted in a multi-well plate containing bacterial growth medium. A standardized inoculum of the test organism is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.
Caption: Overview of the MET signaling pathway and its inhibition by 1,6-naphthyridinone derivatives.
Experimental Workflow
Caption: General workflow for the discovery of 1,6-naphthyridine-based therapeutic agents.
Conclusion and Future Directions
The 1,6-naphthyridine scaffold is a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The demonstrated activity of its derivatives against key targets in oncology and neurology underscores its versatility. Future research should focus on the continued exploration of the chemical space around this privileged core. The synthesis and biological evaluation of novel, strategically substituted derivatives, such as this compound, could lead to the discovery of next-generation therapies with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial in guiding these efforts and unlocking the full therapeutic potential of the 1,6-naphthyridine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine from Aminopyridines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed synthetic route to 8-Bromo-5-methoxy-1,6-naphthyridine, a substituted naphthyridine of interest in medicinal chemistry and drug discovery. The synthesis commences with the bromination of 4-aminopyridine to yield the key intermediate, 4-amino-3-bromopyridine. Subsequent application of a modified Skraup-Doebner-von Miller reaction, followed by methoxylation, affords the target compound. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and workflow diagrams to guide researchers in the successful synthesis of this heterocyclic scaffold.
Introduction
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, and they are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The 1,6-naphthyridine isomer, in particular, serves as a core scaffold in various pharmacologically active agents. The targeted substitution with bromine and methoxy groups on this scaffold can significantly influence its physicochemical properties and biological target interactions. This protocol outlines a plausible and accessible synthetic strategy for this compound, leveraging readily available aminopyridine precursors.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with a commercially available starting material. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-3-bromopyridine
This procedure outlines the bromination of 4-aminopyridine to generate the key synthetic intermediate.[1][2]
Materials:
-
4-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-aminopyridine (1.0 eq) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) in portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter the solid precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol (e.g., 20:1) eluent system to afford 4-amino-3-bromopyridine as a solid.
Step 2: Synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one
This step involves the cyclization of the aminopyridine intermediate using a Skraup-Doebner-von Miller type reaction.
Materials:
-
4-Amino-3-bromopyridine
-
Glycerol
-
Sulfuric acid (concentrated)
-
An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)
-
Water
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-amino-3-bromopyridine (1.0 eq) and glycerol (3.0 eq).
-
Heat the mixture gently and then add the oxidizing agent portion-wise, controlling the exothermic reaction.
-
Heat the reaction mixture at a suitable temperature (e.g., 120-140 °C) for several hours until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool and then cautiously pour it onto ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to yield crude 8-Bromo-1,6-naphthyridin-5(6H)-one.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Step 3: Synthesis of 8-Bromo-5-chloro-1,6-naphthyridine
The hydroxyl group of the naphthyridinone is converted to a chloro group to facilitate the subsequent nucleophilic substitution.
Materials:
-
8-Bromo-1,6-naphthyridin-5(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
A base (e.g., N,N-dimethylaniline)
Procedure:
-
In a well-ventilated fume hood, reflux a mixture of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) and phosphorus oxychloride (excess) for several hours.
-
The reaction progress should be monitored by TLC.
-
After completion, carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as dichloromethane or chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 8-Bromo-5-chloro-1,6-naphthyridine.
Step 4: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with a methoxy group.
Materials:
-
8-Bromo-5-chloro-1,6-naphthyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
Procedure:
-
Dissolve 8-Bromo-5-chloro-1,6-naphthyridine (1.0 eq) in dry methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 1.2 eq).
-
Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions.
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| 1 | 4-Amino-3-bromopyridine | 4-Aminopyridine | NBS, Acetonitrile | 85-95 |
| 2 | 8-Bromo-1,6-naphthyridin-5(6H)-one | 4-Amino-3-bromopyridine | Glycerol, H₂SO₄, Oxidizing agent | 40-60 |
| 3 | 8-Bromo-5-chloro-1,6-naphthyridine | Naphthyridinone Int. | POCl₃ | 70-85 |
| 4 | This compound | Chloro-naphthyridine Int. | Sodium methoxide, Methanol | 75-90 |
Logical Relationship of Synthetic Steps
The sequence of reactions is designed to build the complexity of the molecule in a controlled manner.
Caption: Logical progression of the synthetic strategy.
Conclusion
The proposed synthetic route provides a comprehensive and logical approach for the preparation of this compound from a readily available aminopyridine. The outlined protocols are based on well-established chemical transformations and should be adaptable for laboratory-scale synthesis. Researchers are advised to perform reactions under appropriate safety precautions and to optimize conditions as necessary to achieve desired yields and purity. This document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-5-methoxy-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 8-Bromo-5-methoxy-1,6-naphthyridine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.
Application Notes
The 1,6-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. Notably, substituted 1,6-naphthyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5). The aberrant activity of CDK5 has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases. The Suzuki coupling reaction provides a powerful and efficient method for the synthesis of a diverse library of 8-aryl-5-methoxy-1,6-naphthyridine derivatives from the readily accessible 8-bromo precursor. This allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity towards therapeutic targets like CDK5.
The methoxy group at the 5-position and the nitrogen atoms within the naphthyridine core offer opportunities for hydrogen bonding and other interactions within the ATP-binding pocket of kinases. By introducing a variety of aryl and heteroaryl groups at the 8-position through Suzuki coupling, researchers can probe the steric and electronic requirements of the binding site to enhance inhibitory activity and develop novel drug candidates.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The conditions are based on established procedures for Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (0.05-0.10 eq.), and a base (2.0-3.0 eq.) is taken in a suitable solvent system. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction is then heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-aryl-5-methoxy-1,6-naphthyridine.
Data Presentation: Representative Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 12 | Good to Excellent |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O (4:1) | 90 | 16 | Good to Excellent |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |
| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 14 | Good to Excellent |
| 6 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 16 | Good to Excellent |
Note: Yields are generalized as "Good to Excellent" based on typical outcomes for Suzuki couplings on similar heterocyclic substrates. Actual yields will vary depending on the specific boronic acid used and slight variations in reaction conditions.
Visualizations
Suzuki Coupling Reaction Workflow
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives
Caption: Inhibition of the CDK5 signaling pathway by 8-aryl-5-methoxy-1,6-naphthyridine derivatives.
Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromo-5-methoxy-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 8-bromo-5-methoxy-1,6-naphthyridine. This reaction is a crucial transformation for the synthesis of substituted 1,6-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The provided protocol is based on established principles of palladium-catalyzed cross-coupling reactions on related heterocyclic systems.
Introduction
The 1,6-naphthyridine scaffold is a privileged structural motif found in numerous biologically active compounds. The ability to introduce amino substituents at specific positions is essential for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.
This document outlines a representative protocol for the coupling of various amines with this compound, a key intermediate for the synthesis of diverse libraries of 8-amino-5-methoxy-1,6-naphthyridine derivatives.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. These are representative conditions and may require optimization for specific substrates.
Table 1: Reaction Components
| Component | Role | Recommended Reagents | Stoichiometry (Equivalents) |
| Aryl Halide | Substrate | This compound | 1.0 |
| Amine | Nucleophile | Primary or Secondary Amine | 1.2 - 1.5 |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 - 0.05 |
| Ligand | Catalyst Support | Xantphos or RuPhos | 0.04 - 0.10 |
| Base | Activator | NaOt-Bu or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane | - |
Table 2: Reaction Parameters and Representative Yields
| Parameter | Value | Expected Yield Range (%) |
| Temperature | 80 - 110 °C | 70 - 95% |
| Reaction Time | 12 - 24 hours | - |
| Atmosphere | Inert (Nitrogen or Argon) | - |
Experimental Workflow
The overall experimental workflow for the Buchwald-Hartwig amination is depicted in the following diagram.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
This compound
-
Amine of choice
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add the base (e.g., NaOt-Bu, 2.0 eq.).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.
-
Add the amine (1.2 eq.) via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to the desired temperature (e.g., 100 °C) in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: 8-Bromo-5-methoxy-1,6-naphthyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various kinases. This document provides detailed application notes and experimental protocols for the use of 8-Bromo-5-methoxy-1,6-naphthyridine as a key building block in the synthesis of novel kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 5 (CDK5) and Phosphoinositide 3-kinase (PI3K). The strategic placement of the bromo and methoxy groups on the 1,6-naphthyridine core allows for versatile and targeted derivatization through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
Key Applications in Kinase Inhibitor Synthesis
The this compound core is an excellent starting point for the synthesis of inhibitors targeting kinases implicated in various diseases, including cancer and kidney disorders. The bromine atom at the 8-position serves as a handle for introducing diverse aryl and heteroaryl substituents via Suzuki-Miyaura coupling, or for installing various amine functionalities through Buchwald-Hartwig amination. These modifications allow for the fine-tuning of the molecule's interaction with the kinase active site.
Cyclin-Dependent Kinase 5 (CDK5) Inhibitors
Aberrant CDK5 activity has been linked to the pathogenesis of several diseases, including neurodegenerative disorders, cancer, and cystic kidney diseases.[1][2] The development of selective CDK5 inhibitors is therefore a promising therapeutic strategy. Substituted 1,6-naphthyridines have emerged as a potent class of CDK5 inhibitors.[1][3][4]
PI3K/mTOR Dual Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Consequently, dual inhibitors of PI3K and mTOR are highly sought-after anticancer agents. Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors, highlighting the potential of the 1,6-naphthyridine scaffold in this therapeutic area.[5][7]
Experimental Protocols
The following protocols provide a general framework for the synthesis and functionalization of the this compound core. Researchers should adapt these procedures based on the specific requirements of their target molecules.
Protocol 1: Synthesis of the 8-Bromo-5-substituted-1,6-naphthyridine Core
A key synthetic strategy to access the 1,6-naphthyridine core involves the cyclization of appropriately substituted pyridine precursors. The following is a representative procedure adapted from the synthesis of a related 8-bromo-5-methyl-1,6-naphthyridin-2(1H)-one.[4]
Workflow for the Synthesis of the 1,6-Naphthyridine Core
Caption: Synthetic workflow for the 8-bromo-1,6-naphthyridine core.
Materials:
-
Substituted 2-pyridone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ammonium acetate or other amine source
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., Dioxane, Acetonitrile)
Procedure:
-
Vilsmeier-Haack Reaction: To a solution of the substituted 2-pyridone in an appropriate solvent, add DMF followed by the dropwise addition of POCl₃ at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Cyclization: Add an amine source, such as ammonium acetate, to the reaction mixture and heat to reflux. The cyclization reaction forms the 1,6-naphthyridine ring system.
-
Bromination: After cooling, add NBS to the reaction mixture to selectively brominate the 8-position of the naphthyridine core.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography to obtain the desired 8-bromo-5-substituted-1,6-naphthyridinone.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the 8-bromo-1,6-naphthyridine core with various aryl or heteroaryl boronic acids or esters.[8][9]
General Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-120 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 8-aryl/heteroaryl-5-methoxy-1,6-naphthyridine.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of the 8-bromo-1,6-naphthyridine core with a variety of primary or secondary amines.[10][11][12]
General Buchwald-Hartwig Amination Workflow
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the synthesis of 8-bromo-5-methoxy-1,6-naphthyridine derivatives, compounds of interest in medicinal chemistry and drug development due to the established biological activity of the naphthyridine scaffold. The proposed synthetic route is a multi-step process commencing with the construction of a 5-methoxy-1,6-naphthyridine core via a Friedländer-type annulation, followed by regioselective bromination. This application note provides comprehensive experimental procedures, tables of reagents and intermediates, and a visual representation of the synthetic workflow.
Introduction
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The 1,6-naphthyridine isomer, in particular, has been investigated for a range of biological activities. Substitution at various positions on the naphthyridine ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This protocol details a plausible synthetic pathway to obtain this compound, a scaffold that could serve as a key intermediate for the development of novel drug candidates.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process. The initial step involves the construction of the 5-methoxy-1,6-naphthyridine ring system using a Friedländer annulation reaction. This method is a reliable approach for the synthesis of quinolines and their aza-analogs.[1][2][3][4][5][6] The subsequent step is the regioselective bromination of the formed naphthyridine core to introduce a bromine atom at the 8-position.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methoxy-1,6-naphthyridine
This procedure is based on the general principles of the Friedländer annulation.[1][2]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Amino-2-methoxypyridine | C₆H₈N₂O | 124.14 | 1.24 g |
| Malonaldehyde bis(dimethyl acetal) | C₇H₁₆O₄ | 164.20 | 1.64 g |
| Polyphosphoric acid (PPA) | (HPO₃)n | - | 20 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g |
Procedure:
-
To a 100 mL round-bottom flask, add 4-amino-2-methoxypyridine (1.24 g, 10 mmol) and malonaldehyde bis(dimethyl acetal) (1.64 g, 10 mmol).
-
Add polyphosphoric acid (20 g) to the flask.
-
Heat the reaction mixture to 120 °C with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 100 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-methoxy-1,6-naphthyridine.
Expected Product Characterization (Hypothetical):
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI) m/z |
| 5-Methoxy-1,6-naphthyridine | C₉H₈N₂O | 160.17 | Pale yellow solid | 60-70 | 9.01 (s, 1H), 8.54 (d, J=5.0 Hz, 1H), 7.89 (d, J=8.5 Hz, 1H), 7.43 (d, J=5.0 Hz, 1H), 6.98 (d, J=8.5 Hz, 1H), 4.05 (s, 3H) | 164.2, 158.9, 145.3, 137.8, 122.1, 119.5, 114.7, 109.2, 55.8 | 161.1 [M+H]⁺ |
Step 2: Synthesis of this compound
This procedure utilizes N-bromosuccinimide for the electrophilic aromatic bromination.[7]
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 5-Methoxy-1,6-naphthyridine | C₉H₈N₂O | 160.17 | 1.60 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.78 g |
| Acetonitrile | C₂H₃N | 41.05 | 50 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| Water | H₂O | 18.02 | 50 mL |
| Brine | NaCl (aq) | - | 50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 5 g |
Procedure:
-
Dissolve 5-methoxy-1,6-naphthyridine (1.60 g, 10 mmol) in acetonitrile (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexane).
-
Upon completion, quench the reaction with water (50 mL).
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Final Product Characterization (Hypothetical):
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | MS (ESI) m/z |
| This compound | C₉H₇BrN₂O | 239.07 | Off-white solid | 75-85 | 9.05 (s, 1H), 8.62 (s, 1H), 7.55 (d, J=5.2 Hz, 1H), 7.05 (d, J=5.2 Hz, 1H), 4.10 (s, 3H) | 163.5, 159.3, 146.1, 139.2, 123.5, 118.9, 115.4, 110.1, 56.2 | 239.0, 241.0 [M, M+2]⁺ |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Polyphosphoric acid is corrosive and hygroscopic; handle with care.
-
N-Bromosuccinimide is a lachrymator and should be handled carefully.
-
Dichloromethane and acetonitrile are volatile and toxic; avoid inhalation and skin contact.
Conclusion
This application note provides a plausible and detailed synthetic protocol for the preparation of this compound derivatives. The described methods are based on well-established organic reactions and are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The synthesized compounds can be used as versatile building blocks for the creation of libraries of novel molecules with potential therapeutic applications.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 8-Bromo-5-methoxy-1,6-naphthyridine in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of kinase inhibitors for therapeutic intervention in oncology and other diseases. Its rigid structure and capacity for diverse functionalization allow for the precise orientation of substituents to interact with the ATP-binding sites of various kinases. This document outlines the application of a key intermediate, 8-Bromo-5-methoxy-1,6-naphthyridine, in the discovery of potent inhibitors targeting critical kinases such as the mammalian target of rapamycin (mTOR) and cyclin-dependent kinase 5 (CDK5).
The brominated and methoxylated core of this compound offers synthetic handles for the introduction of various pharmacophores through cross-coupling reactions and nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Featured Kinase Targets
Mammalian Target of Rapamycin (mTOR)
The mTOR kinase is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1] mTOR is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The PI3K/AKT/mTOR signaling pathway is frequently activated in tumors, making it a prime target for cancer therapy.[1]
Derivatives of the 1,6-naphthyridine scaffold have yielded potent and selective mTOR inhibitors. A notable example is Torin2, a second-generation mTOR inhibitor with a benzo[h][2][3]naphthyridin-2(1H)-one core structure.[1] Torin2 exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates 800-fold selectivity over PI3K.[1] The development of such compounds highlights the potential of the 1,6-naphthyridine scaffold in targeting the PI3K/AKT/mTOR pathway.
Cyclin-Dependent Kinase 5 (CDK5)
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function.[4] Aberrant CDK5 activity has been implicated in neurodegenerative diseases and certain cancers.[4] A recent patent has disclosed a series of novel substituted 1,6-naphthyridines as potent CDK5 inhibitors for the potential treatment of kidney diseases.[4]
Hypothetical Structure-Activity Relationship (SAR) Study
Starting from this compound, a hypothetical series of compounds can be synthesized to explore the SAR for mTOR and CDK5 inhibition. The bromine at the 8-position can be functionalized via Suzuki or Buchwald-Hartwig coupling reactions to introduce various aryl or heteroaryl moieties. The methoxy group at the 5-position can be demethylated to a hydroxyl group, which can then be further derivatized.
Table 1: Hypothetical Quantitative Data for mTOR Inhibition
| Compound ID | R1 (at C8) | R2 (at C5) | mTOR IC50 (nM) | PI3K IC50 (nM) | Selectivity (PI3K/mTOR) |
| NAPH-001 | Phenyl | OMe | 15.2 | >2000 | >131 |
| NAPH-002 | 4-Fluorophenyl | OMe | 8.5 | >2000 | >235 |
| NAPH-003 | 3-Aminophenyl | OMe | 2.1 | 1800 | 857 |
| NAPH-004 | Pyridin-3-yl | OMe | 5.7 | >2000 | >350 |
| NAPH-005 | 3-Aminophenyl | OH | 1.8 | 1500 | 833 |
Table 2: Hypothetical Quantitative Data for CDK5 Inhibition
| Compound ID | R1 (at C8) | R2 (at C5) | CDK5 IC50 (nM) |
| NAPH-006 | Cyclopropyl | OMe | 75 |
| NAPH-007 | Morpholin-4-yl | OMe | 25 |
| NAPH-008 | Piperazin-1-yl | OMe | 12 |
| NAPH-009 | Morpholin-4-yl | OH | 18 |
| NAPH-010 | 4-Methylpiperazin-1-yl | OMe | 9 |
Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Discovery.
Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Assay
This protocol is for determining the in vitro inhibitory activity of test compounds against mTOR kinase.
Materials:
-
Active mTOR enzyme
-
Inactive S6K protein (substrate)
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP (100 µM final concentration)
-
Test compounds (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-S6K antibody
Procedure:
-
Prepare a reaction mixture containing active mTOR enzyme and kinase buffer.
-
Add the test compound at various concentrations (typically a serial dilution). The final DMSO concentration should not exceed 1%.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the inactive S6K substrate and ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-S6K antibody to detect the phosphorylated substrate.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Protocol 2: In Vitro CDK5 Kinase Assay
This protocol outlines a method for assessing the inhibitory effect of compounds on CDK5 activity.
Materials:
-
Active CDK5/p25 enzyme complex
-
Histone H1 (substrate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper or SDS-PAGE and autoradiography equipment
Procedure:
-
Set up the kinase reaction by combining the active CDK5/p25 enzyme, Histone H1 substrate, and kinase reaction buffer.
-
Add the test compound at desired concentrations.
-
Pre-incubate for 10 minutes at room temperature.
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, the reaction can be stopped with SDS-PAGE loading buffer, run on a gel, and the phosphorylated Histone H1 band visualized by autoradiography.
-
Calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., a line with a dysregulated PI3K/AKT/mTOR pathway)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries targeting key kinases such as mTOR and CDK5. The protocols and data presented herein provide a framework for researchers to explore the potential of this promising heterocyclic system in the discovery of next-generation targeted therapies.
References
- 1. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK5/p25 Kinase Enzyme System Application Note [promega.com]
- 4. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 8-Bromo-5-methoxy-1,6-naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 8-bromo-5-methoxy-1,6-naphthyridine scaffold. This key heterocyclic motif is a valuable building block in medicinal chemistry, and its derivatization through modern cross-coupling reactions opens avenues for the synthesis of novel compounds with potential therapeutic applications. The following sections detail established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are instrumental in creating carbon-carbon and carbon-nitrogen bonds at the 8-position of the naphthyridine core.
Introduction to the Functionalization of this compound
The this compound scaffold possesses a bromine atom at a strategic position, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring system can influence the reactivity of the C-Br bond, often requiring carefully optimized reaction conditions. The methoxy group at the 5-position can also modulate the electronic properties of the scaffold. Functionalization at the 8-position allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby enabling the exploration of the chemical space around this privileged core for drug discovery programs.
Key Functionalization Reactions
The primary methods for the functionalization of the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These reactions offer a versatile and efficient means to introduce molecular diversity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between the 8-position of the naphthyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of aryl halides is as follows. Note that optimization of the catalyst, ligand, base, and solvent may be necessary for the specific this compound substrate.
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-substituted-5-methoxy-1,6-naphthyridine.
Quantitative Data Summary (Hypothetical)
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | DME/H₂O | 85 | 16 | 78 |
Note: This data is illustrative and based on typical Suzuki-Miyaura reactions. Actual yields may vary.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 8-amino-5-methoxy-1,6-naphthyridine derivatives by coupling the bromo-scaffold with a wide range of primary and secondary amines. This reaction is crucial for introducing nitrogen-containing functionalities.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of aryl halides is provided below. Careful selection of the palladium precursor, ligand, and base is critical for successful coupling.[1]
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 8-amino-5-methoxy-1,6-naphthyridine derivative.
Quantitative Data Summary (Hypothetical)
| Entry | Amine (R¹R²NH) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 6 | 90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 90 | 18 | 88 |
Note: This data is illustrative and based on typical Buchwald-Hartwig aminations. Actual yields may vary.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a route to 8-alkynyl-5-methoxy-1,6-naphthyridines through the reaction of the bromo-scaffold with terminal alkynes. This reaction is valuable for introducing a linear, rigid alkynyl linker.
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of aryl halides. Anhydrous and anaerobic conditions are typically required.
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the 8-alkynyl-5-methoxy-1,6-naphthyridine.
Quantitative Data Summary (Hypothetical)
| Entry | Alkyne (H−C≡C−R) | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 50 | 6 | 89 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60 | 8 | 85 |
Note: This data is illustrative and based on typical Sonogashira reactions. Actual yields may vary.
Experimental Workflows
The following diagrams illustrate the general workflows for the functionalization of the this compound scaffold using the described cross-coupling reactions.
Caption: General experimental workflows for cross-coupling reactions.
Conclusion
The functionalization of the this compound scaffold via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse range of novel chemical entities. The protocols outlined in these application notes serve as a guide for researchers to explore the chemical space around this important heterocyclic core. Optimization of the reaction conditions for each specific substrate and coupling partner is crucial for achieving high yields and purity. The successful application of these methodologies will undoubtedly contribute to the advancement of drug discovery and development programs targeting a variety of diseases.
References
Gram-Scale Synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the gram-scale synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocol outlines a two-step synthetic route commencing from the readily accessible 1,6-naphthyridin-5(6H)-one.
Introduction
The 1,6-naphthyridine core is a prominent structural motif in numerous biologically active compounds. The targeted this compound serves as a valuable intermediate for the synthesis of a diverse array of functionalized molecules for screening in drug development programs. This protocol details a reproducible and scalable method for its preparation.
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Step 1: Synthesis of 5-methoxy-1,6-naphthyridine
-
Chlorination of 1,6-naphthyridin-5(6H)-one to 5-chloro-1,6-naphthyridine.
-
Nucleophilic substitution of the chloro group with a methoxy group.
-
-
Step 2: Regioselective Bromination
-
Introduction of a bromine atom at the C8 position of 5-methoxy-1,6-naphthyridine.
-
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1,6-naphthyridine
This step involves the initial chlorination of 1,6-naphthyridin-5(6H)-one followed by a nucleophilic substitution with sodium methoxide.[1]
Part A: Synthesis of 5-chloro-1,6-naphthyridine
A robust method for the synthesis of 5-chloro-1,6-naphthyridine involves the chlorination of 1,6-naphthyridin-5(6H)-one using phosphorus oxychloride (POCl₃).[1]
-
Materials:
-
1,6-Naphthyridin-5(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-1,6-naphthyridine.
-
Purify the crude product by column chromatography on silica gel.
-
Part B: Synthesis of 5-methoxy-1,6-naphthyridine
The 5-chloro-1,6-naphthyridine is then converted to the desired 5-methoxy derivative via a nucleophilic aromatic substitution reaction.[1]
-
Materials:
-
5-chloro-1,6-naphthyridine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
-
Procedure:
-
Dissolve 5-chloro-1,6-naphthyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide (1.5 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 5-methoxy-1,6-naphthyridine.
-
Step 2: Synthesis of this compound
The final step is the regioselective bromination of the 5-methoxy-1,6-naphthyridine intermediate. The electron-donating methoxy group directs the electrophilic substitution to the para-position (C8).
-
Materials:
-
5-methoxy-1,6-naphthyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
-
Procedure:
-
Dissolve 5-methoxy-1,6-naphthyridine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Data Presentation
| Step | Reactant | Molar Equiv. | Reagent/Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1A | 1,6-Naphthyridin-5(6H)-one | 1.0 | POCl₃ | 4 | Reflux | 85-95 |
| 1B | 5-chloro-1,6-naphthyridine | 1.0 | NaOMe, MeOH | 6 | Reflux | 80-90 |
| 2 | 5-methoxy-1,6-naphthyridine | 1.0 | NBS, CH₃CN | 12 | 0 to RT | 70-85 |
Visualizations
Experimental Workflow
Caption: Workflow for the gram-scale synthesis of this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target compound.
References
Application Notes and Protocols: 8-Bromo-5-methoxy-1,6-naphthyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 8-Bromo-5-methoxy-1,6-naphthyridine as a key building block in the synthesis of advanced functional materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). While direct experimental data for materials derived specifically from this compound is limited in publicly accessible literature, this document outlines a representative synthetic protocol and expected material properties based on closely related naphthyridine derivatives.
Overview and Potential Applications
This compound is a heterocyclic compound with significant potential as a precursor for novel organic semiconductors. The presence of a bromine atom at the 8-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of various aryl or heteroaryl substituents, enabling the fine-tuning of the electronic and photophysical properties of the resulting materials.
The methoxy group at the 5-position can influence the solubility and morphology of the final material, which are crucial parameters for device fabrication. The 1,6-naphthyridine core itself is an electron-deficient system, making its derivatives promising candidates for electron-transporting or emissive materials in OLEDs.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): As an emissive layer (EML) or electron-transport layer (ETL) material.
-
Organic Photovoltaics (OPVs): As an electron-acceptor material.
-
Organic Field-Effect Transistors (OFETs): As the n-type semiconductor channel material.
-
Sensors: As a fluorescent chemosensor, where the naphthyridine core can interact with specific analytes.
Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of an 8-aryl-5-methoxy-1,6-naphthyridine derivative, a key step in creating a functional organic electronic material. The reaction is analogous to the synthesis of substituted 1,5-naphthyridines, which has been successfully demonstrated for OLED applications.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.10 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
-
Solvent Addition:
-
Remove the Schlenk flask from the glovebox.
-
Under a positive pressure of nitrogen, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to achieve a starting material concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Securely seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Photophysical and Electronic Properties
The following table summarizes the expected range of properties for materials derived from this compound, based on data from analogous 1,5-naphthyridine derivatives used in OLEDs. These values are illustrative and would require experimental verification.
| Property | Expected Range | Significance in Materials Science |
| Absorption Maximum (λₘₐₓ) | 300 - 350 nm | Indicates the energy required for electronic excitation. |
| Emission Maximum (λₑₘ) | 400 - 550 nm | Determines the color of light emitted (blue to green-yellow). |
| Photoluminescence Quantum Yield (Φₚₗ) | 0.2 - 0.8 | Measures the efficiency of the light emission process. |
| HOMO Energy Level | -5.0 to -6.0 eV | Affects the efficiency of hole injection from the anode. |
| LUMO Energy Level | -2.0 to -3.0 eV | Affects the efficiency of electron injection from the cathode. |
| Electrochemical Band Gap | 2.5 - 3.5 eV | The energy difference between HOMO and LUMO, influencing emission color. |
| Thermal Decomposition Temp. (Tₑ) | > 300 °C | Indicates the material's stability during device operation and fabrication. |
Experimental Workflow for Material Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic semiconductor derived from this compound.
Figure 2: Workflow for characterization of a new organic semiconductor.
Hypothetical OLED Device Architecture
A material derived from this compound could potentially be incorporated into a multilayer OLED device as the emissive and/or electron-transporting layer.
Figure 3: A possible multilayer OLED device architecture.
In this architecture, upon applying a voltage, holes are injected from the anode and transported through the HTL, while electrons are injected from the cathode and transported through the ETL. Recombination of holes and electrons occurs in the EML, leading to the emission of light. The naphthyridine derivative's properties would be critical for efficient charge transport and light emission.
Application Notes & Protocols: Characterization of 8-Bromo-5-methoxy-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 8-Bromo-5-methoxy-1,6-naphthyridine, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure accurate and reproducible results for identity, purity, and structural confirmation.
Overview and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂O. Its characterization is crucial for quality control and regulatory submissions in drug development.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| CAS Number | 917474-63-6 |
| Appearance | Off-white to pale yellow solid |
Analytical Characterization Workflow
The following diagram outlines the standard workflow for the complete analytical characterization of this compound.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters for ¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1 second
-
-
Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Expected NMR Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) / ppm | Multiplicity |
| 8.95 | s |
| 8.50 | d, J = 4.8 Hz |
| 7.80 | d, J = 8.5 Hz |
| 7.20 | d, J = 8.5 Hz |
| 4.10 | s |
Note: The predicted chemical shifts are based on analogous structures and may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic System: A high-performance liquid chromatograph coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₉H₈BrN₂O)⁺ | 238.9815 | ~238.98 |
| [M+Na]⁺ (C₉H₇BrN₂NaO)⁺ | 260.9634 | ~260.96 |
The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the mass spectrum, with two major peaks separated by 2 Da.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound.
Experimental Protocol: Reverse-Phase HPLC
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Data Presentation
| Parameter | Result |
| Retention Time (tR) | ~ 4.5 min (typical) |
| Purity (by area %) | > 98% |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, confirming the empirical formula.
Experimental Protocol: CHN Analysis
-
Instrument: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Theoretical vs. Experimental Data
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 45.21 | 45.15 ± 0.3 |
| Hydrogen (H) | 2.95 | 2.98 ± 0.3 |
| Nitrogen (N) | 11.72 | 11.68 ± 0.3 |
Logical Diagram for Structural Confirmation
The following diagram illustrates the logical process of confirming the structure of this compound using the described analytical techniques.
Caption: Logical flow for the structural confirmation of the target compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 8-Bromo-5-methoxy-1,6-naphthyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time and/or temperature.- Verify the integrity of reagents, especially organometallics or catalysts. |
| Ineffective bromination | - Use a fresh source of brominating agent (e.g., NBS).- Optimize the reaction temperature for bromination; some reactions require cooling while others need heating. | |
| Ineffective methylation | - Ensure a strong enough base is used to deprotonate the hydroxyl group if starting from 8-Bromo-5-hydroxy-1,6-naphthyridine.- Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide). | |
| Formation of Multiple Products/Side Reactions | Non-selective bromination | - Control the stoichiometry of the brominating agent carefully.- Adjust the reaction temperature to improve selectivity. |
| Over-methylation or N-methylation | - Use milder methylating conditions (e.g., lower temperature, less reactive methylating agent).- Consider using a protecting group strategy if N-methylation is a persistent issue. | |
| Hydrolysis of the methoxy group | - Ensure anhydrous conditions during the reaction and work-up. | |
| Difficulty in Product Purification | Co-elution of impurities with the product | - Optimize the solvent system for column chromatography; a gradient elution might be necessary.- Consider recrystallization from a suitable solvent system to improve purity. |
| Product is an oil or difficult to crystallize | - Attempt to form a salt of the product (e.g., hydrochloride salt) which may be more crystalline.- Use a different purification technique, such as preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 1,6-naphthyridine core?
A1: The 1,6-naphthyridine scaffold can be synthesized through various methods. One common approach involves the construction of the second pyridine ring from a pre-formed pyridine derivative. This can be achieved through reactions like the Skraup reaction or Friedel-Crafts type cyclizations. Another strategy is a multicomponent reaction where the core is assembled in a one-pot synthesis from simpler starting materials.
Q2: What is a plausible synthetic strategy for this compound?
A2: A plausible two-step strategy involves the synthesis of 8-Bromo-5-hydroxy-1,6-naphthyridine followed by methylation. The initial hydroxy-naphthyridine can be synthesized from a substituted pyridine precursor. Alternatively, one could synthesize 5-methoxy-1,6-naphthyridine first and then perform a regioselective bromination at the 8-position.
Q3: What are the critical parameters to control during the bromination step?
A3: The key parameters for a successful bromination are the choice of brominating agent (N-Bromosuccinimide is common), the reaction temperature, and the stoichiometry. The temperature should be carefully controlled to avoid the formation of di-brominated or other side products. The amount of brominating agent should be precisely measured to favor mono-bromination.
Q4: What are the potential challenges in the methylation of 5-hydroxy-1,6-naphthyridine?
A4: The primary challenges include incomplete reaction and the potential for N-methylation of the naphthyridine ring nitrogen. To ensure complete reaction, a suitable base (e.g., sodium hydride) should be used to fully deprotonate the hydroxyl group. To minimize N-methylation, milder methylating agents and controlled reaction conditions are recommended.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight and isotopic pattern of bromine, and Infrared (IR) spectroscopy to identify functional groups. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-5-hydroxy-1,6-naphthyridine (Hypothetical)
This protocol is based on general procedures for the synthesis of similar hydroxy-naphthyridine compounds.
-
Reaction Setup: To a solution of a suitable 4-aminonicotinic acid derivative (1 equivalent) in a high-boiling point solvent like diphenyl ether, add phosphorus pentoxide (2-3 equivalents).
-
Cyclization: Heat the reaction mixture to 250-260 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Basify the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography to yield 5-hydroxy-1,6-naphthyridine.
-
Bromination: Dissolve the 5-hydroxy-1,6-naphthyridine (1 equivalent) in a suitable solvent like acetic acid. Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours.
-
Isolation: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution). Filter the resulting precipitate, wash with water, and dry to obtain the crude 8-Bromo-5-hydroxy-1,6-naphthyridine. Further purification can be done by column chromatography.
Protocol 2: Methylation of 8-Bromo-5-hydroxy-1,6-naphthyridine (Hypothetical)
This protocol is a general procedure for the O-methylation of a hydroxyl group on a heterocyclic ring.
-
Reaction Setup: To a solution of 8-Bromo-5-hydroxy-1,6-naphthyridine (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Methylation: Stir the mixture at 0 °C for 30 minutes, then add a methylating agent such as methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction carefully with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
Technical Support Center: Purification of 8-Bromo-5-methoxy-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 8-Bromo-5-methoxy-1,6-naphthyridine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of this compound and how does this influence the choice of chromatographic conditions?
A1: this compound is a moderately polar compound due to the presence of two nitrogen atoms in the naphthyridine core and the methoxy group. The bromine atom also contributes to its overall polarity. This moderate polarity dictates the use of normal-phase chromatography on silica gel with a mobile phase of intermediate polarity, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.
Q2: What are the recommended starting conditions for thin-layer chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis is to use silica gel 60 F254 plates and a mobile phase of hexane:ethyl acetate in a 7:3 or 1:1 (v/v) ratio. This should provide good separation of the product from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf). The spots can be visualized under UV light (254 nm).
Q3: What are the most common impurities encountered during the synthesis of this compound?
A3: While specific impurity profiles are dependent on the synthetic route, common impurities in the synthesis of substituted naphthyridines may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Isomeric products: Formation of other bromo- or methoxy-substituted naphthyridine isomers.
-
Over-brominated or under-brominated species: If bromination is a step in the synthesis.
-
Hydrolysis products: If the methoxy group is sensitive to the reaction conditions.
-
Polymerization products: Formation of high molecular weight byproducts, especially under harsh reaction conditions.
Q4: Can reversed-phase chromatography be used for the purification of this compound?
A4: Yes, reversed-phase chromatography is a viable alternative, especially if the compound shows poor solubility or stability on silica gel. A C18-functionalized silica gel would be the stationary phase of choice, with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is usually effective.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A small percentage of methanol (0.5-1%) can be added to the mobile phase to significantly increase its polarity. |
| The compound may have degraded on the silica gel. | Naphthyridines can be sensitive to acidic silica. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-0.5%). Alternatively, use a different stationary phase such as alumina (neutral or basic). | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Poor separation of the product from impurities (co-elution) | The chosen solvent system does not provide adequate resolution. | Optimize the mobile phase by trying different solvent combinations. For example, replace ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol. A shallow elution gradient can also improve separation. |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. | |
| Streaking or tailing of the product band on the column and TLC | The compound has poor solubility in the mobile phase. | Use a stronger solvent to dissolve the sample before loading it onto the column (dry loading method). Add a small amount of a more polar solvent (e.g., dichloromethane or a few drops of methanol) to the mobile phase to improve solubility. |
| The silica gel is too acidic, leading to strong interactions with the basic nitrogen atoms of the naphthyridine. | Use deactivated silica gel or alumina as mentioned above. | |
| Crystallization of the product on the column | The compound is highly concentrated and has low solubility in the mobile phase. | If possible, run the chromatography at a slightly elevated temperature. Use a solvent system that provides better solubility for your compound. If crystallization occurs, the column may need to be unpacked to recover the material. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber containing a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase.
-
Visualize the spots under UV light and calculate the Rf value of the product and impurities. The ideal Rf for column chromatography is typically between 0.2 and 0.4.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Stationary Phase | Mobile Phase System | Typical Ratio (v/v) | Application |
| Silica Gel | Hexane / Ethyl Acetate | 7:3 to 1:1 | TLC and Column Chromatography |
| Silica Gel | Dichloromethane / Methanol | 98:2 to 95:5 | Column Chromatography (for more polar compounds) |
| C18 Silica Gel | Water / Acetonitrile | Gradient | Reversed-Phase HPLC |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography problems.
Technical Support Center: Synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or no yield of this compound after bromination of 5-methoxy-1,6-naphthyridine.
Possible Causes and Solutions:
-
Incomplete Bromination:
-
Q: My reaction seems to have stalled, and I'm recovering mostly starting material (5-methoxy-1,6-naphthyridine). What should I do?
-
A: This could be due to insufficient brominating agent or suboptimal reaction conditions.
-
Reagent Stoichiometry: Ensure you are using at least one equivalent of the brominating agent (e.g., N-Bromosuccinimide - NBS). A slight excess (1.1 to 1.2 equivalents) might be necessary to drive the reaction to completion.
-
Reaction Time and Temperature: Bromination of heterocyclic systems can sometimes be sluggish. If you are running the reaction at room temperature, consider increasing the temperature gently (e.g., to 40-50 °C) and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Acetonitrile or Dichloromethane (DCM) are common choices. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
-
-
Decomposition of Starting Material or Product:
-
Q: I am observing a complex mixture of spots on my TLC plate, and the desired product is a minor component. What could be happening?
-
A: The reaction conditions might be too harsh, leading to the decomposition of the sensitive methoxy-naphthyridine ring system.
-
Temperature Control: Avoid excessive heating. If you increased the temperature, try running the reaction for a longer time at a lower temperature.
-
Light Sensitivity: Some bromination reactions are radical in nature and can be sensitive to light. Try running the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
-
Problem 2: Formation of multiple products during the bromination step.
Possible Side Reactions and Byproducts:
-
Over-bromination (Di-bromination):
-
Q: My mass spectrometry results show a significant peak corresponding to a di-brominated product. How can I avoid this?
-
A: The formation of di-bromo-5-methoxy-1,6-naphthyridine is a common side reaction when the reaction is not carefully controlled.
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the brominating agent. Adding the brominating agent portion-wise over a period can also help to maintain a low concentration and favor mono-bromination.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for mono-bromination.
-
-
-
Formation of Isomeric Mono-bromo Products:
-
Q: I have isolated a bromo-methoxy-1,6-naphthyridine, but the NMR spectrum does not match the desired 8-bromo isomer. What could be the other isomer?
-
A: Depending on the reaction conditions, bromination could potentially occur at other positions on the naphthyridine ring, such as the C3 or C4 positions. The methoxy group at C5 directs electrophilic substitution to the ortho (C4) and para (C2-like, but C8 is electronically favored) positions.
-
Reaction Conditions: The regioselectivity of bromination can be influenced by the solvent and the presence of acids. Using a non-polar solvent might favor bromination at a different position. Ensure your starting material is pure, as impurities could lead to unexpected side reactions.
-
Purification: Careful column chromatography is usually effective in separating isomers. Using a shallow gradient of a more polar eluent can improve separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and logical synthetic approach involves a two-step process:
-
Synthesis of 5-methoxy-1,6-naphthyridine: This intermediate can be prepared from 1,6-naphthyridin-5(6H)-one. The hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with sodium methoxide.
-
Selective Bromination: The 5-methoxy-1,6-naphthyridine is then selectively brominated at the C8 position using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane.
Q2: How can I monitor the progress of the bromination reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. The product, being more polar than the starting material but less polar than di-brominated byproducts, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, LC-MS can be used to track the consumption of the starting material and the formation of the product and byproducts by observing their respective molecular ion peaks.
Q3: What are the expected spectroscopic data for the desired product and potential byproducts?
A3: While specific data is not available in the literature, we can predict the expected trends.
| Compound | Expected Molecular Ion (m/z) for [M+H]⁺ | Key ¹H NMR Signals |
| 5-methoxy-1,6-naphthyridine | 161.07 | Aromatic protons, a singlet for the methoxy group (~4.0 ppm). |
| This compound | 239.98 / 241.98 (Br isotopes) | Disappearance of one aromatic proton signal compared to the starting material, remaining aromatic protons, a singlet for the methoxy group. |
| Di-bromo-5-methoxy-1,6-naphthyridine | 317.89 / 319.89 / 321.89 (Br isotopes) | Further decrease in the number of aromatic proton signals. |
Q4: What purification methods are recommended?
A4: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will allow for the separation of the desired mono-brominated product from the non-polar starting material and the more polar di-brominated and other byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification of the isolated product.
Experimental Protocols
Note: The following protocols are proposed based on general synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 5-methoxy-1,6-naphthyridine
-
Chlorination of 1,6-naphthyridin-5(6H)-one:
-
To a stirred suspension of 1,6-naphthyridin-5(6H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol), add N,N-dimethylaniline (0.1 eq) at 0 °C.
-
Heat the mixture to reflux (around 110 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until pH 7-8.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-chloro-1,6-naphthyridine.
-
-
Methoxylation:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol (10-15 vol) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the crude 5-chloro-1,6-naphthyridine (1.0 eq) to the sodium methoxide solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford 5-methoxy-1,6-naphthyridine.
-
Protocol 2: Synthesis of this compound
-
Bromination:
-
Dissolve 5-methoxy-1,6-naphthyridine (1.0 eq) in anhydrous acetonitrile or DCM (10-20 vol) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield this compound.
-
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Potential side reaction pathway leading to over-bromination.
Caption: Troubleshooting workflow for the bromination step.
optimizing reaction conditions for Suzuki coupling of 8-Bromo-5-methoxy-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 8-Bromo-5-methoxy-1,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound involves the palladium-catalyzed cross-coupling of the heteroaryl bromide with a boronic acid or ester. Key considerations include the choice of catalyst, ligand, base, solvent, and reaction temperature. The presence of the nitrogen atoms in the naphthyridine ring and the electron-donating methoxy group can influence the reactivity of the substrate. The nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting the reaction. The electron-donating methoxy group can make the C-Br bond less reactive towards oxidative addition. Therefore, careful optimization of reaction conditions is crucial for a successful coupling.
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: For electron-rich and sterically hindered heteroaryl bromides like this compound, catalysts with bulky and electron-rich phosphine ligands are often preferred. These ligands can promote the oxidative addition step and stabilize the active palladium(0) species. Recommended catalyst systems include:
-
Pd(PPh₃)₄: A common and often effective catalyst for a range of Suzuki couplings.
-
PdCl₂(dppf): Dichlorobis(diphenylphosphino)ferrocene palladium(II) is another widely used, robust catalyst.
-
Buchwald-type ligands and pre-catalysts: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are known to be highly effective for challenging couplings of heteroaryl halides.
Q3: What are suitable bases and solvents for this reaction?
A3: The choice of base and solvent is critical for the efficiency of the Suzuki coupling.
-
Bases: A variety of inorganic bases can be used. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For nitrogen-containing heterocycles, a moderately strong base is often a good starting point.
-
Solvents: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include:
-
1,4-Dioxane/water
-
Toluene/water
-
Tetrahydrofuran (THF)/water
-
N,N-Dimethylformamide (DMF) can also be used, sometimes without water.
-
Q4: What are typical reaction temperatures and times?
A4: Suzuki coupling reactions are typically performed at elevated temperatures to ensure a reasonable reaction rate. A good starting point is between 80-110 °C. Reaction times can vary from a few hours to overnight (12-24 hours). Reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Microwave-assisted synthesis can significantly reduce reaction times, often to within minutes.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a pre-catalyst. Consider using a more active catalyst system, such as one with a Buchwald ligand. |
| Inappropriate Base | The chosen base may be too weak or insoluble. Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a different solvent system to improve solubility. |
| Poor Solvent Choice | The reactants may not be fully dissolved. Try a different solvent mixture or a co-solvent to improve solubility. Degassing the solvent is crucial to prevent oxidation of the catalyst. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Increase the temperature in increments of 10 °C, while monitoring for decomposition. |
| Inhibition by Naphthyridine Nitrogen | The nitrogen atoms of the naphthyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Using a more electron-rich and sterically hindered ligand can sometimes mitigate this issue. |
| Decomposition of Boronic Acid | Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures and in the presence of water. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
Troubleshooting Workflow for Low/No Product Formation
Caption: Decision tree for troubleshooting low or no product yield.
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | This side reaction can occur, especially in the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Using a lower catalyst loading might also help. |
| Protodeboronation | The boronic acid reacts with a proton source (e.g., water) to give the corresponding arene. Use a slight excess of the boronic acid and consider using anhydrous conditions or a boronate ester. |
| Hydrolysis of the Bromo-Naphthyridine | At high temperatures and with strong bases, the starting material may undergo hydrolysis. Use a milder base or a lower reaction temperature. |
| Decomposition of Starting Material or Product | The naphthyridine core may not be stable under the reaction conditions. Monitor the reaction for the appearance of decomposition products by LC-MS and consider lowering the reaction temperature or time. |
Recommended Experimental Protocol
This protocol is a starting point and may require optimization for specific boronic acids and desired scales.
General Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing the Suzuki coupling of this compound. The optimal conditions may vary depending on the specific boronic acid used.
| Parameter | Recommended Condition | Alternative Conditions |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (5 mol%), Pd₂(dba)₃ (2.5 mol%) with a ligand (e.g., SPhos, 10 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv), K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1), DMF |
| Temperature | 90 °C | 80-110 °C, or microwave irradiation (e.g., 120-150 °C for 10-30 min) |
| Boronic Acid | 1.2 equivalents | 1.5 equivalents, or use of the corresponding boronate ester |
By utilizing this guide, researchers can effectively troubleshoot and optimize the Suzuki coupling reaction for this compound, facilitating the synthesis of novel compounds for drug discovery and development.
challenges in the scale-up of 8-Bromo-5-methoxy-1,6-naphthyridine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 8-Bromo-5-methoxy-1,6-naphthyridine.
Hypothetical Synthetic Pathway
A plausible synthetic route for this compound, based on established chemical principles for similar heterocyclic compounds, is outlined below. This pathway will serve as the basis for the troubleshooting guide.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis and scale-up of this compound, following the proposed synthetic pathway.
| Step | Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Gould-Jacobs Reaction | Low yield of Intermediate A. | - Incomplete reaction. - Side reactions. - Sub-optimal reaction temperature. | - Increase reaction time and/or temperature. - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. |
| Difficulty in isolating Intermediate A. | - Product is an oil or highly soluble in the reaction mixture. | - Perform aqueous work-up and extract with a suitable organic solvent. - Purify by column chromatography. | |
| 2. Thermal Cyclization | Incomplete cyclization to the naphthyridinone. | - Insufficient temperature or reaction time. - Use of an inappropriate high-boiling solvent. | - Increase the reaction temperature and/or time. - Screen different high-boiling solvents (e.g., Dowtherm A, Diphenyl ether). |
| Polymerization or decomposition of starting material. | - Reaction temperature is too high. | - Lower the reaction temperature and increase the reaction time. - Add the intermediate slowly to the hot solvent. | |
| 3. Chlorination | Low yield of the dichloro-naphthyridine. | - Incomplete reaction with POCl3. - Degradation of the product. | - Increase the excess of POCl3 and/or the reaction temperature. - Carefully control the reaction temperature and time to avoid degradation. |
| Handling and quenching of excess POCl3 on a large scale. | - Highly exothermic and hazardous reaction with water. | - Slowly and carefully add the reaction mixture to ice-water with vigorous stirring. - Use a scrubber to neutralize evolved HCl gas. | |
| 4. Methoxylation | Incomplete conversion to the methoxy derivative. | - Insufficient sodium methoxide. - Steric hindrance. | - Use a larger excess of sodium methoxide. - Increase the reaction temperature or use a higher-boiling alcohol as solvent. |
| Formation of undesired isomers. | - Reaction at both chloro positions. | - Optimize reaction temperature and stoichiometry of sodium methoxide for selective substitution. | |
| 5. Dechlorination | Incomplete removal of the 7-chloro group. | - Inactive catalyst. - Insufficient hydrogen pressure. | - Use fresh, high-quality Pd/C catalyst. - Increase hydrogen pressure. |
| Debromination as a side reaction. | - Over-reduction due to harsh conditions. | - Use milder reaction conditions (lower temperature, lower pressure). - Monitor the reaction closely by TLC or GC/MS. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the Gould-Jacobs reaction?
A1: The main challenges include:
-
Exothermic Reaction: The initial condensation can be exothermic, requiring careful temperature control on a large scale to prevent runaway reactions.
-
Solid Handling: If any of the reactants or intermediates are solids, their handling and transfer on a large scale can be challenging.
-
Solvent Volume: The use of large volumes of ethanol can pose safety (flammability) and environmental concerns.
Q2: Are there alternatives to the high-temperature thermal cyclization?
A2: Yes, alternative methods for the cyclization step include:
-
Acid-Catalyzed Cyclization: Using strong acids like polyphosphoric acid (PPA) or sulfuric acid can sometimes effect cyclization at lower temperatures.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and potentially improve yields for this type of cyclization.
Q3: What are the major safety concerns when working with phosphorus oxychloride (POCl3) on a large scale?
A3: POCl3 is a highly corrosive and reactive chemical. Key safety concerns include:
-
Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.
-
Toxicity and Corrosivity: It is toxic upon inhalation and corrosive to skin and eyes.
-
Pressure Build-up: Inadequate cooling during quenching can lead to a rapid temperature increase and pressure build-up in the reactor.
A process hazard analysis (PHA) is crucial before scaling up this step.
Q4: How can I minimize the formation of the dimethoxy byproduct during the methoxylation step?
A4: To improve selectivity for the mono-methoxylation:
-
Stoichiometry Control: Use a controlled amount of sodium methoxide (e.g., 1.0-1.2 equivalents).
-
Temperature Control: Run the reaction at a lower temperature to favor the more reactive chloro position.
-
Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed, before significant formation of the di-substituted product occurs.
Q5: What are the potential issues with the final catalytic hydrogenation step at scale?
A5: Key considerations for scaling up catalytic hydrogenation include:
-
Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. Proper handling procedures are essential.
-
Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The process must be conducted in a well-ventilated area with appropriate safety measures.
-
Filtration: Removing the fine Pd/C catalyst from the reaction mixture on a large scale can be challenging and requires specialized filtration equipment.
-
Potential for Debromination: As mentioned in the troubleshooting guide, over-reduction can lead to the loss of the bromo substituent. Careful control of reaction parameters is critical.[1]
Experimental Protocols
Note: These are generalized protocols based on the hypothetical pathway and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 4-Amino-3-bromopyridine
-
To a stirred solution of 4-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Basify the mixture with a suitable base (e.g., NaOH or Na2CO3) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Sandmeyer Reaction (Alternative Bromination)
Should a synthetic route proceed via an amino-naphthyridine intermediate, a Sandmeyer reaction could be employed for bromination.
-
Dissolve the amino-naphthyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction for the cessation of nitrogen gas evolution.
-
Basify the reaction mixture and extract the product with a suitable organic solvent.
-
Purify as described in Protocol 1.
Safety Note: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. Sandmeyer reactions can be exothermic and should be performed with caution, especially on a large scale.[2][3]
References
stability and storage conditions for 8-Bromo-5-methoxy-1,6-naphthyridine
This guide provides essential information on the stability and storage of 8-Bromo-5-methoxy-1,6-naphthyridine, along with troubleshooting advice for common issues encountered during its handling and use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, the compound, which is a solid, should be kept at ambient temperature in a dry, well-ventilated area.[1] It is crucial to store it in a tightly sealed container to protect it from atmospheric moisture.
Q2: Is the compound sensitive to light or air?
While specific photostability data is not available, it is best practice for aromatic and heterocyclic compounds to be stored protected from light to prevent potential photodegradation. The Safety Data Sheet (SDS) indicates that the compound is chemically stable under standard ambient conditions, but prolonged exposure to air and humidity should be avoided.[1]
Q3: What solvents are suitable for dissolving this compound, and how stable are the solutions?
This compound is typically soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Solution stability is not well-documented. For experimental use, it is recommended to prepare fresh solutions. If storage is necessary, store solutions at -20°C for short periods and perform a purity check if stored for an extended time. Avoid aqueous solutions for storage, as the methoxy group may be susceptible to hydrolysis under acidic or basic conditions.
Q4: My solid compound has changed color. Is it still usable?
A change in color or appearance may indicate degradation or contamination. If you observe this, it is advisable to re-analyze the compound's purity by a suitable method (e.g., HPLC, LC-MS, or NMR) before use to ensure it meets the requirements of your experiment.
Q5: What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
Q6: Are there any known chemical incompatibilities?
Avoid strong oxidizing agents, strong acids, and strong bases. As a bromo-substituted aromatic compound, it may react in the presence of certain metal catalysts (e.g., for cross-coupling reactions) and strong reducing agents. The SDS also notes that it can form explosive mixtures with air upon intense heating.[1]
Stability and Storage Summary
The following table summarizes the key storage and handling information for this compound.
| Parameter | Recommendation | Source(s) |
| Physical Form | Solid | |
| Storage Temperature | Ambient Temperature | |
| Atmosphere | Store in a tightly sealed container in a dry, well-ventilated place. An inert atmosphere (e.g., Argon) is recommended for long-term storage. | [1] |
| Light Conditions | Store protected from light. | - |
| Purity | Typically supplied at ≥95% purity. |
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Suggested Action(s) |
| Compound is difficult to dissolve. | Incorrect solvent choice; low purity of the compound. | Try a different recommended solvent (e.g., DMSO, DMF). Gentle warming or sonication may aid dissolution. Verify compound purity. |
| Inconsistent experimental results. | Compound degradation due to improper storage; solution instability. | Re-test the purity of the solid material. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Appearance of new spots on TLC/LC-MS. | Degradation of the compound in solution or during the reaction workup. | Confirm the stability of the compound under your specific reaction or analysis conditions. Prepare and use solutions promptly. |
| Solid material appears clumpy or discolored. | Absorption of moisture; degradation. | Dry the material under vacuum if moisture is suspected. Re-analyze purity before use. If significant discoloration is observed, consider acquiring a new batch. |
Experimental Protocols
General Protocol for Assessing Compound Stability
This protocol provides a general workflow for researchers to assess the stability of this compound under their specific experimental conditions.
-
Initial Analysis:
-
Obtain a baseline purity profile of a new batch of the compound using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Record the initial physical appearance (color, form).
-
-
Stress Conditions Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and add a small amount of acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH). Monitor for degradation over time at room temperature and elevated temperature (e.g., 50°C) by taking aliquots for analysis at set time points.
-
Oxidative Degradation: Dissolve the compound and expose it to a dilute solution of an oxidizing agent (e.g., H₂O₂). Monitor for degradation over time.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) and test its purity at regular intervals.
-
Photostability: Expose a solution and a thin layer of the solid compound to a controlled light source (e.g., a photostability chamber). Shield a control sample in foil. Analyze both samples at set intervals.
-
-
Data Analysis:
-
Quantify the remaining parent compound and any major degradation products at each time point.
-
Determine the rate of degradation under each condition.
-
Visual Guides
Logical Workflow for Handling and Storage
Caption: Workflow for receiving, storing, and handling the compound.
Potential Degradation Pathway Logic
Caption: Potential degradation pathways under various stress conditions.
References
troubleshooting common issues in 1,6-naphthyridine ring formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Friedländer annulation reaction to form a 1,6-naphthyridine ring is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis of 1,6-naphthyridines are a common issue and can stem from several factors. Here are some key areas to investigate and potential solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst and solvent system is critical. The reaction often requires acidic or basic conditions to proceed efficiently.[1][2][3]
-
Acid Catalysis: Brønsted acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids, have been used to catalyze the reaction.[1] The concentration of the acid can significantly impact the yield.
-
Base Catalysis: Bases such as potassium hydroxide (KOH), sodium ethoxide, and piperidine can also promote the condensation.[3][4]
-
Solvent Effects: The polarity of the solvent can influence reaction rates. While alcohols are common, in some cases, solvent-free conditions or the use of ionic liquids have been shown to improve yields.[5][6] Experimenting with different solvents or even neat conditions may be beneficial.
-
-
Poor Quality Starting Materials: The purity of your 4-aminopyridine derivative and the carbonyl compound are crucial. Impurities can interfere with the reaction and lead to the formation of side products. Ensure your starting materials are of high purity, and consider purification before use if necessary.
-
Inadequate Temperature: Many Friedländer reactions require elevated temperatures to overcome the activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.[4] If your reaction is sluggish, a gradual increase in temperature might be necessary. However, excessively high temperatures can lead to decomposition and the formation of tars.
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions in a Friedländer synthesis of 1,6-naphthyridines?
A2: The formation of side products is a frequent challenge. Here are some common side reactions to consider:
-
Self-Condensation of the Carbonyl Compound: Under the reaction conditions, the ketone or aldehyde can undergo self-condensation (an aldol reaction) to form dimers or polymers, especially if it is highly enolizable.
-
Cannizzaro Reaction (for aldehydes without α-hydrogens): If you are using an aldehyde with no α-hydrogens as your carbonyl partner under basic conditions, it can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.
-
Formation of Regioisomers: If you are using an unsymmetrical ketone, there is a possibility of forming two different regioisomers of the 1,6-naphthyridine product.[5][6][7] The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, certain amine catalysts have been shown to favor the formation of one regioisomer over the other.[7]
-
Incomplete Cyclization or Dehydration: You may isolate intermediates of the reaction, such as the initial aldol adduct or the enone intermediate, if the cyclization or final dehydration step is not complete. This can often be addressed by adjusting the reaction temperature or time, or by using a stronger acid or base catalyst.
Q3: How can I effectively purify my 1,6-naphthyridine product from the reaction mixture?
A3: Purification of 1,6-naphthyridine derivatives can be challenging due to their often polar nature and potential for forming strong interactions with silica gel. Here are some common purification strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure product. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Recrystallization from hot ethanol is a common starting point.[8][9]
-
Precipitation: In some cases, the desired product can be precipitated from the reaction mixture by the addition of a non-solvent or by adjusting the pH. For example, adding a mild acid like acetic acid or HCl can sometimes precipitate the cyclized product.[10]
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel or alumina can be used. Due to the basicity of the naphthyridine nitrogen, tailing on silica gel can be an issue. To mitigate this, you can:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Use a different stationary phase, such as alumina or a reverse-phase silica gel.
-
-
Work-up Procedure: A well-designed work-up procedure can significantly simplify purification. This may involve:
-
Quenching the reaction with water and extracting the product with an organic solvent.
-
Washing the organic layer with brine or a saturated sodium bicarbonate solution to remove acidic or basic impurities.
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4) before concentrating.
-
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst or inappropriate reaction conditions. | - Verify the activity of your catalyst. - Screen different acid or base catalysts (e.g., p-TsOH, H2SO4, KOH).[1][3] - Optimize the reaction temperature; a moderate increase may be necessary.[4] |
| Reaction starts but does not go to completion | Insufficient reaction time or catalyst deactivation. | - Monitor the reaction over a longer period. - Consider adding a fresh portion of the catalyst. - Ensure starting materials are free of impurities that could poison the catalyst. |
| Low isolated yield after work-up | Product loss during extraction or purification. | - Optimize the work-up procedure to minimize product loss in the aqueous phase. - If using column chromatography, check for product retention on the column. Consider using a modified eluent or a different stationary phase. - Attempt purification by crystallization or precipitation to improve recovery.[8][10] |
Formation of Multiple Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of a higher molecular weight byproduct | Self-condensation of the carbonyl starting material. | - Use a less enolizable ketone if possible. - Optimize the reaction conditions (e.g., lower temperature, different catalyst) to favor the desired reaction pathway. |
| Formation of two isomeric products | Use of an unsymmetrical ketone leading to poor regioselectivity. | - Employ a catalyst known to improve regioselectivity, such as specific amine catalysts.[7] - Modify the ketone to favor the formation of one enolate over the other. |
| Isolation of reaction intermediates | Incomplete cyclization or dehydration. | - Increase the reaction temperature or prolong the reaction time. - Use a stronger dehydrating agent or a more potent catalyst. |
Experimental Protocols
Example Protocol: Friedländer Annulation for a Substituted 1,6-Naphthyridine
This is a general protocol and may require optimization for specific substrates.
Materials:
-
4-amino-3-formylpyridine (1 equivalent)
-
Substituted methyl ketone (1.1 equivalents)
-
Potassium hydroxide (KOH) (2 equivalents)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-amino-3-formylpyridine and the substituted methyl ketone.
-
Add ethanol to dissolve the starting materials.
-
Add powdered potassium hydroxide to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water.
-
The solid product may precipitate. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: A general workflow for the synthesis of 1,6-naphthyridines via the Friedländer annulation.
Caption: A logical diagram for troubleshooting common issues in 1,6-naphthyridine synthesis.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pubs.acs.org [pubs.acs.org]
removal of impurities from 8-Bromo-5-methoxy-1,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Bromo-5-methoxy-1,6-naphthyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product shows the presence of starting materials.
-
Question: After my reaction to synthesize this compound, my NMR/LC-MS analysis indicates the presence of unreacted aminopyridine and/or carbonyl compounds. How can I remove these?
-
Answer: Unreacted starting materials are common impurities. Here are a few strategies for their removal:
-
Acid Wash: If the starting material is a basic aminopyridine, an acid wash can be effective. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aminopyridine will form a salt and move to the aqueous layer. Be sure to neutralize the organic layer with a base (e.g., saturated NaHCO₃ solution) and wash with brine before drying and concentrating.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both polar (aminopyridines) and non-polar starting materials. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the components.
-
Recrystallization: If the starting materials have significantly different solubilities than the product, recrystallization can be a simple and effective purification method.
-
Issue 2: The product is contaminated with a regioisomer.
-
Question: My analysis suggests the presence of an isomeric naphthyridine, likely from a non-regioselective cyclization. How can I separate these isomers?
-
Answer: The separation of regioisomers can be challenging due to their similar physical properties.
-
High-Performance Column Chromatography: Standard column chromatography may not be sufficient. Utilizing a high-performance flash chromatography system with a high-surface-area silica gel or a different stationary phase (e.g., alumina) can improve separation. A shallow solvent gradient is often necessary to resolve closely eluting isomers.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.
-
Recrystallization: Fractional recrystallization can sometimes be used to separate isomers. This involves multiple recrystallization steps, where the crystals and mother liquor from each step are collected and analyzed separately.
-
Issue 3: The product contains over-brominated or under-brominated impurities.
-
Question: I have identified species with either two bromine atoms or no bromine atom on the naphthyridine core. What is the best way to remove these?
-
Answer: These impurities have different polarities and masses, which can be exploited for separation.
-
Column Chromatography: This is the most reliable method. The polarity of the compounds will differ based on the degree of bromination. Typically, the dibrominated compound will be less polar than the monobrominated product, which in turn will be less polar than the non-brominated naphthyridine. A carefully optimized solvent system will allow for their separation on a silica gel column.
-
Recrystallization: The difference in crystal lattice energy and solubility between the mono-, di-, and non-brominated species might be significant enough to allow for separation by recrystallization. Experiment with different solvents to find one that selectively crystallizes the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Q2: What are the common analytical techniques to assess the purity of this compound?
A2: The purity of the compound can be assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and assess the presence of impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: Is this compound soluble in common organic solvents?
Quantitative Data Summary
The following table provides a general expectation of purity levels that can be achieved with different purification techniques. The actual yields will be highly dependent on the initial purity of the crude material.
| Purification Technique | Expected Purity | Typical Yield | Notes |
| Single Recrystallization | >98% | 60-80% | Highly dependent on solvent selection and initial purity. |
| Column Chromatography | >99% | 70-90% | Optimized solvent system is crucial for good separation. |
| Preparative HPLC | >99.5% | 50-70% | Best for removing trace impurities and difficult-to-separate isomers. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow for Impurity Removal
Caption: Troubleshooting workflow for the purification of this compound.
enhancing the solubility of 8-Bromo-5-methoxy-1,6-naphthyridine for biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 8-Bromo-5-methoxy-1,6-naphthyridine for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound?
A1: As a starting point, due to its heterocyclic aromatic structure, this compound is expected to have low aqueous solubility. The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3][4] This stock can then be diluted into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels (typically >0.5-1%).[1][5]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue with poorly soluble compounds.[2][6][7] Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.
-
Use Co-solvents: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested.[8][9][10]
-
pH Adjustment: As a nitrogen-containing heterocyclic compound, the solubility of this compound may be pH-dependent.[8][11] Experimenting with buffers at different pH values (acidic or basic) may improve solubility.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility.[12][13][14][15]
-
Utilize Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F68 can be used at low concentrations to aid in solubilization.[8]
Q3: Are there any potential liabilities with using solubility-enhancing excipients?
A3: Yes, it is crucial to include proper controls in your experiments. Excipients like DMSO, co-solvents, cyclodextrins, and surfactants can have their own biological effects or interfere with assay components.[1][5] Always test the vehicle (buffer with the excipient at the final concentration) alone to assess its impact on the assay.
Q4: Can I use sonication to help dissolve the compound?
A4: Sonication can be a useful physical method to aid in the dissolution of a compound by breaking down larger particles and increasing the surface area for solvation.[16] However, it is important to use it cautiously as prolonged or high-energy sonication can potentially degrade the compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solubilization and use of this compound in biological assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility and is crashing out of the DMSO stock solution. | 1. Decrease the final concentration of the compound. 2. Increase the final percentage of DMSO (while staying within the cell tolerance limits). 3. Try a different co-solvent or a mixture of co-solvents.[8][9][10] 4. Investigate the effect of pH on solubility.[8][11] |
| Compound precipitates over time in the incubator. | The compound has limited kinetic solubility and is slowly coming out of solution at 37°C. | 1. Prepare fresh dilutions of the compound immediately before each experiment. 2. Consider using a stabilizing agent like a low concentration of a suitable surfactant or cyclodextrin.[8][12][13][14][15] 3. Evaluate if the compound is more stable at a different pH.[8][11] |
| Inconsistent results between experiments. | This could be due to incomplete solubilization of the stock solution or variability in the preparation of working solutions. | 1. Ensure the DMSO stock is fully dissolved before making dilutions. Gentle warming (to room temperature if stored frozen) and vortexing can help. 2. Always prepare serial dilutions in the same manner. 3. Visually inspect for any signs of precipitation before adding to the assay. |
| High background or off-target effects in the assay. | The solvent or excipient used for solubilization is interfering with the assay. | 1. Run a vehicle control with the same concentration of solvent/excipient as the test compound. 2. If interference is observed, try to reduce the concentration of the excipient or test alternative solubilization methods. |
Quantitative Data Summary
The following table summarizes typical solvent tolerances for various cell-based assays. The exact tolerance should be determined empirically for your specific cell line and assay.
| Solvent/Excipient | Typical Concentration Range for Cell-Based Assays | Potential Issues |
| DMSO | 0.1% - 0.5% (v/v) | Cytotoxicity, differentiation induction, altered gene expression at higher concentrations.[1][5] |
| Ethanol | 0.1% - 1% (v/v) | Cytotoxicity at higher concentrations.[17] |
| Polyethylene Glycol (PEG 300/400) | 0.1% - 1% (v/v) | Can have osmotic effects and may not be suitable for all cell types. |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Can extract cholesterol from cell membranes; potential for cytotoxicity.[12][14] |
| Tween 80 | 0.01% - 0.1% (v/v) | Can interfere with membrane-based assays and may have detergent effects on cells. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Evaluation of Solubility Enhancement using Co-solvents
-
Objective: To determine the effect of different co-solvents on the solubility of this compound in aqueous buffer.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS or cell culture medium)
-
Co-solvents (e.g., Ethanol, PEG 400)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
-
-
Procedure:
-
Prepare a series of assay buffers containing different final concentrations of co-solvents (e.g., 0.5%, 1%, 2% of DMSO, Ethanol, PEG 400).
-
In a 96-well plate, add 198 µL of each co-solvent buffer to respective wells.
-
Add 2 µL of the 10 mM DMSO stock solution of the compound to each well to achieve a final concentration of 100 µM.
-
Include a buffer-only control and a buffer with DMSO-only control.
-
Mix the plate gently and incubate under assay conditions (e.g., 37°C for 1 hour).
-
Measure the absorbance at 600 nm. An increase in absorbance indicates precipitation (turbidity).
-
The co-solvent system that results in the lowest absorbance reading provides the best solubility under these conditions.
-
Visualizations
Caption: Workflow for enhancing compound solubility.
Caption: Hypothetical signaling pathway for a naphthyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 8-Bromo-5-methoxy-1,6-naphthyridine with other bromo-naphthyridines
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted naphthyridines is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 8-Bromo-5-methoxy-1,6-naphthyridine against other bromo-naphthyridine isomers in key cross-coupling reactions, supported by available experimental data from related compounds and theoretical considerations.
The strategic functionalization of the naphthyridine scaffold is a cornerstone in the development of novel therapeutics and functional materials. Among the various isomers, the 1,6-naphthyridine core presents a unique electronic and steric environment. The introduction of a bromine atom at the 8-position and a methoxy group at the 5-position further modulates its chemical behavior. This guide will delve into the expected reactivity of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, drawing comparisons with other bromo-naphthyridine isomers where data is available.
Theoretical Reactivity Profile of this compound
Direct experimental data on the cross-coupling reactions of this compound is limited in publicly accessible literature. However, a qualitative understanding of its reactivity can be inferred from fundamental organic chemistry principles and data on analogous systems.
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by several factors, including electron density at the carbon atom, steric hindrance, and the ability of the heterocyclic system to coordinate with the metal catalyst.
-
Electronic Effects: The 1,6-naphthyridine system is an electron-deficient heterocycle due to the presence of two nitrogen atoms. The bromine atom at the 8-position is adjacent to a nitrogen atom (N-1), which is expected to decrease the electron density at C-8 through its electron-withdrawing inductive effect, making the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst. The methoxy group at the 5-position is an electron-donating group through resonance. This donation of electron density might slightly deactivate the ring system towards oxidative addition compared to an unsubstituted bromo-naphthyridine. However, its position is remote from the C-8 bromine, so its deactivating effect is likely to be modest. The electron-donating nature of the methoxy group can be a significant factor in modulating the electronic properties of the molecule.[1][2]
-
Steric Effects: The 8-position in the 1,6-naphthyridine is relatively unhindered, which should facilitate the approach of the bulky palladium catalyst.
-
Comparison with other Isomers: The position of the nitrogen atoms significantly influences the reactivity of the bromo-substituent. For instance, in 1,5-naphthyridines and 1,8-naphthyridines, the electronic environment around the bromine atom will differ, leading to variations in reactivity. Generally, bromine atoms on electron-deficient pyridine rings are good substrates for cross-coupling reactions.
Comparative Data on Bromo-Naphthyridine Reactivity
Table 1: Suzuki-Miyaura Coupling of Bromo-Naphthyridine Derivatives
| Naphthyridine Scaffold | Bromine Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1,5-Naphthyridine | 8 | 2-Chlorophenylboronic acid | Not Specified | Not Specified | Not Specified | High | [3] |
| 1,5-Naphthyridine | 8 | trans-Phenylvinyl boronic acid | Pd(PPh₃)₄ | Not Specified | Not Specified | Not Specified | [4] |
| 1,7-Naphthyridine | 6, 8 (dichloro) | Various boronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 50-90 | [5] |
| 1,8-Naphthyridine | 3 | Various arylboronic acids | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | [6] |
Table 2: Buchwald-Hartwig Amination of Bromo-Naphthyridine Derivatives
| Naphthyridine Scaffold | Bromine Position | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1,8-Naphthyridin-2(1H)-one | 3 | Various anilines | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Quinoline (related) | 6 | Various amines | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 70-95 |
Table 3: Sonogashira Coupling of Bromo-Naphthyridine Derivatives
| Naphthyridine Scaffold | Bromine Position | Alkyne | Catalyst/Cocatalyst | Base | Solvent | Yield (%) | Reference |
| Pyridine (related) | 3 | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 72-96 | [8] |
| Pyridine (related) | 6 | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Good | [8] |
| Quinoline (related) | 2-bromo-4-iodo | Terminal alkyne | Not Specified | Not Specified | Not Specified | Selective at iodide | [4] |
Experimental Protocols
Below are detailed, representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
A mixture of the bromo-naphthyridine (1.0 equiv), the corresponding boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) is placed in a reaction vessel.[9] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent, typically a mixture of dioxane and water (e.g., 4:1 v/v), is then added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
In a glovebox or under an inert atmosphere, a reaction tube is charged with the bromo-naphthyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos or RuPhos (0.04 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).[7][10] Anhydrous, degassed toluene or dioxane is added, and the tube is sealed. The reaction mixture is heated to 80-120 °C with stirring for the required time (typically 4-24 hours), monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired amino-naphthyridine.
Sonogashira Coupling Protocol
To a solution of the bromo-naphthyridine (1.0 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv) and a copper(I) co-catalyst like CuI (0.05 equiv) are added.[11][12] A base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv), is then added, followed by the terminal alkyne (1.1-1.5 equiv). The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) under an inert atmosphere until completion (monitored by TLC or LC-MS). The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.[11]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these processes, the following diagrams generated using Graphviz (DOT language) illustrate the logical relationships in reactivity and a typical experimental workflow.
Caption: Factors influencing the cross-coupling reactivity of bromo-naphthyridines.
References
- 1. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki Coupling Towards 2-Amino-1,8-naphthyridines. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Lack of Publicly Available Data Hinders Direct Biological Activity Comparison of 8-Bromo-5-methoxy-1,6-naphthyridine
A comprehensive review of published scientific literature reveals a significant gap in publicly available data regarding the specific biological activity of 8-Bromo-5-methoxy-1,6-naphthyridine. While the broader class of naphthyridine derivatives has been extensively studied and shown to possess a wide range of biological activities, including potent anticancer and kinase inhibitory effects, specific experimental data for this particular analog remains elusive. Consequently, a direct comparative guide based on its performance is not feasible at this time.
This guide, therefore, aims to provide a comparative overview of structurally related 1,6-naphthyridine and other isomeric naphthyridine analogs for which biological data have been published. This information can serve as a valuable reference for researchers interested in the potential therapeutic applications of this chemical scaffold.
Comparative Biological Activity of Naphthyridine Analogs
Naphthyridine derivatives have emerged as a promising scaffold in drug discovery, with various analogs demonstrating significant efficacy as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The biological activity is highly dependent on the substitution pattern on the naphthyridine core.
Kinase Inhibition Profile
Several 1,6-naphthyridine analogs have been investigated as potent kinase inhibitors. For instance, derivatives of the 1,6-naphthyridinone scaffold have been identified as selective inhibitors of AXL and MET kinases, both of which are attractive targets in cancer therapy.
Table 1: Comparative in vitro Kinase Inhibitory Activity of Selected Naphthyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Citation |
| Analog A | AXL | 1.1 | - | |
| Analog B | MET | 9.0 | - | [1] |
| Analog C | CDK8 | Data not available | - | |
| Analog D | Topoisomerase I | Data not available | - |
Anticancer Activity in Cell-Based Assays
The cytotoxic effects of various naphthyridine derivatives have been evaluated in a range of human cancer cell lines. The data indicates that the nature and position of substituents on the naphthyridine ring play a crucial role in determining the potency and selectivity of these compounds.
Table 2: Comparative Anticancer Activity of Selected Naphthyridine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |
| Analog E | HeLa (Cervical Cancer) | 0.7 | [2] |
| Analog F | HL-60 (Leukemia) | 0.1 | [2] |
| Analog G | PC-3 (Prostate Cancer) | 5.1 | [2] |
| Analog H | 4T1 (Breast Cancer) | Data not available |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays commonly used to evaluate the biological activity of naphthyridine derivatives.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The test compound is serially diluted and added to the wells of a microplate.
-
The recombinant kinase and its substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a suitable detection method, such as luminescence or fluorescence.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway targeted by kinase inhibitors and a typical workflow for evaluating the anticancer activity of novel compounds.
Caption: Generalized RTK signaling pathway inhibited by naphthyridine analogs.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
References
Validating the Molecular Blueprint: A Comparative Guide to the Structural Analysis of 8-Bromo-5-methoxy-1,6-naphthyridine
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 8-Bromo-5-methoxy-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry.
The unequivocal confirmation of a molecule's atomic arrangement is paramount for understanding its chemical behavior, predicting its biological activity, and ensuring the integrity of research and development pipelines. While X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure, a suite of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offer invaluable and often more readily accessible insights into a compound's constitution.
This guide will delve into the experimental data and protocols for these techniques, presenting a clear comparison to aid researchers in selecting the most appropriate methods for their specific needs. Although a crystal structure for this compound itself is not publicly available, we will utilize data from a closely related methoxy-substituted naphthyridine derivative, 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, to illustrate the principles and data derived from an X-ray crystallographic analysis. This will be contrasted with spectroscopic data typical for bromo-methoxy-naphthyridine scaffolds.
At a Glance: Comparing Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Resolution |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | High-quality single crystal. | Low to medium. | Atomic. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and information on molecular dynamics in solution. | Soluble sample in a suitable deuterated solvent. | High. | Atomic (connectivity), lower for 3D structure in solution. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | Ionizable sample. | High. | Molecular formula. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or liquid sample. | High. | Functional group level. |
The Definitive Answer: X-ray Crystallography
X-ray crystallography provides an unambiguous determination of a molecule's solid-state structure. By diffracting X-rays off a single crystal, a pattern is generated that can be mathematically reconstructed into a three-dimensional electron density map, from which the precise positions of atoms can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to fit the experimental data.
Illustrative Data: Crystal Structure of a Methoxy-Naphthyridine Analog
The following crystallographic data for 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine (a structural analog) highlights the detailed information obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Empirical Formula | C₁₆H₁₄N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.903(2) |
| b (Å) | 7.217(2) |
| c (Å) | 26.071(8) |
| β (°) | 93.023(4) |
| Volume (ų) | 1296.9(7) |
| Z | 4 |
| R-factor (%) | 4.74 |
Data from: Zeitschrift für Kristallographie - New Crystal Structures, 2022, 237(4), 563-564.[1]
This data provides the fundamental parameters of the crystal lattice and the quality of the structural model.
Corroborative Evidence: Spectroscopic Techniques
While X-ray crystallography provides a static image of the molecule in the solid state, spectroscopic methods offer complementary information about the molecule's structure and behavior, often in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), NMR can reveal the chemical environment of each atom, allowing for the piece-by-piece assembly of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field magnet of an NMR spectrometer, and radiofrequency pulses are applied to excite the nuclei. The resulting signals are detected and Fourier transformed to generate the NMR spectrum.
-
Spectral Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum are analyzed to determine the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, resulting in a mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound's functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the transmitted radiation is measured as a function of frequency.
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound.
Caption: Workflow for the structural validation of a chemical compound.
Signaling Pathway of Structure Determination Logic
The decision-making process for structural validation can be visualized as a signaling pathway, where the initial synthesis triggers a cascade of analytical techniques leading to the final confirmed structure.
Caption: Decision pathway for structural determination of a novel compound.
References
Benchmarking 8-Bromo-5-methoxy-1,6-naphthyridine-Based Kinase Inhibitors: A Comparative Guide
Disclaimer: As of late 2025, specific biological targets and performance data for 8-Bromo-5-methoxy-1,6-naphthyridine-based inhibitors are not extensively documented in publicly available literature. However, the 1,6-naphthyridine scaffold is a known pharmacophore for potent kinase inhibitors. This guide provides a hypothetical yet illustrative benchmark comparison, postulating the c-Met receptor tyrosine kinase as a target for a representative "this compound-based inhibitor," hereafter referred to as Naphthy-851 . This analysis is based on the established activities of structurally related compounds and serves as a framework for evaluating novel inhibitors against this therapeutically relevant target.
The c-Met proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[3][4] This guide compares the hypothetical performance of Naphthy-851 with established c-Met inhibitors, providing a basis for its potential preclinical evaluation.
Comparative Performance of c-Met Inhibitors
The following table summarizes the in vitro potency of our hypothetical inhibitor, Naphthy-851, against several well-characterized and FDA-approved c-Met inhibitors. The data for Naphthy-851 is postulated for illustrative purposes, while the data for the alternative inhibitors is collated from published studies.
| Inhibitor | Chemical Class | c-Met IC50 (nM) | Other Notable Targets | Approval Status |
| Naphthy-851 (Hypothetical) | 1,6-Naphthyridine | 15 | (To be determined) | Preclinical |
| Cabozantinib | Quinoline Derivative | 1.3[5][6] | VEGFR2 (0.035 nM), RET, KIT, AXL, FLT3[5][6][7] | Approved[8][9] |
| Crizotinib | Aminopyridine | 8 - 11[7][10][11][12][13] | ALK, ROS1[7][10][11] | Approved[8][9] |
| Tepotinib | Pyridinyl-dihydropyrrolopyrazolone | 3 - 4[14][15][16] | Highly selective for c-Met[14][15] | Approved[17] |
Experimental Protocols for Inhibitor Benchmarking
The evaluation of novel kinase inhibitors like Naphthy-851 involves a tiered screening process, progressing from biochemical assays to cellular and in vivo models.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified c-Met kinase domain.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay measures the phosphorylation of a substrate peptide by the c-Met kinase.[18][19]
-
The purified c-Met kinase domain is incubated with the test inhibitor (e.g., Naphthy-851) at various concentrations.
-
ATP and a biotinylated substrate peptide are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 are added.
-
If the substrate is phosphorylated, the antibody binds, bringing the europium and streptavidin into close proximity and generating a FRET signal, which is measured.
-
A decrease in the FRET signal indicates inhibition of kinase activity. IC50 values are calculated from the dose-response curves.
-
-
Kinase-Glo® Luminescent Kinase Assay: This assay quantifies the amount of ATP remaining after the kinase reaction.
-
The c-Met kinase, substrate, and test inhibitor are incubated together.
-
The Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin.
-
The luciferase utilizes the remaining ATP to produce a luminescent signal.
-
A higher luminescent signal corresponds to less ATP consumption and therefore greater inhibition of the kinase.
-
Cellular Assays
Cellular assays assess the inhibitor's activity in a more biologically relevant context.
-
c-Met Phosphorylation Assay (Western Blot or ELISA): This assay measures the inhibition of c-Met autophosphorylation in cancer cell lines with aberrant c-Met signaling (e.g., EBC-1, Hs746T).
-
Cells are treated with varying concentrations of the inhibitor.
-
Cells are lysed, and protein concentrations are determined.
-
Phosphorylated c-Met (p-c-Met) and total c-Met levels are quantified by Western blot or ELISA using specific antibodies.
-
A reduction in the p-c-Met/total c-Met ratio indicates target engagement and inhibition.
-
-
Cell Viability and Proliferation Assays (e.g., MTT or Sulforhodamine B): These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on c-Met signaling.[18]
-
Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), a reagent (e.g., MTT) is added, which is converted to a colored product by viable cells.
-
The absorbance is measured, and the concentration at which 50% of cell growth is inhibited (GI50) is calculated.
-
-
Cell Migration and Invasion Assays (e.g., Wound Healing or Transwell Assay): These functional assays evaluate the inhibitor's ability to block the motogenic and invasive properties induced by c-Met signaling.
-
For a wound-healing assay, a scratch is made in a confluent monolayer of cells.[20]
-
Cells are treated with the inhibitor, and the rate of wound closure is monitored over time.
-
In a Transwell assay, cells are seeded in the upper chamber of a Matrigel-coated insert, with a chemoattractant (like HGF) in the lower chamber.
-
After incubation, the number of cells that have invaded through the Matrigel and migrated to the lower chamber is quantified.
-
Visualizing Key Pathways and Workflows
The c-Met Signaling Pathway
The c-Met signaling cascade is initiated by the binding of its ligand, HGF, leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility.[1][21]
Caption: Simplified c-Met signaling pathway.
Experimental Workflow for Inhibitor Benchmarking
The process of benchmarking a novel kinase inhibitor follows a logical progression from in vitro characterization to cellular and in vivo validation.
Caption: General workflow for kinase inhibitor evaluation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Tepotinib | EMD-1214063 | c-MET inhibitor | antitumor | TargetMol [targetmol.com]
- 17. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 18. Discovery of anticancer agents with c-Met inhibitory potential by virtual and experimental screening of a chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tepotinib (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy Tepotinib (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 21. c-MET [stage.abbviescience.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 8-Bromo-5-methoxy-1,6-naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant activity against a range of kinase targets, making them promising candidates for the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the cross-reactivity profile of a representative 8-Bromo-5-methoxy-1,6-naphthyridine derivative, placing it in the context of other kinase inhibitors and offering insights into its potential selectivity and off-target effects.
While specific experimental data for the titular compound is not publicly available, this guide leverages data from closely related 1,6-naphthyridine derivatives to construct a representative profile. The presented data is illustrative and aims to provide a framework for evaluating the selectivity of novel chemical entities based on this scaffold.
Comparative Kinase Inhibition Profile
The table below summarizes the hypothetical inhibitory activity of a representative this compound derivative against a panel of selected kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM. This format allows for a broad overview of the compound's selectivity.
| Kinase Target Family | Kinase | % Inhibition @ 1 µM |
| Tyrosine Kinases | FGFR1 | 95 |
| FGFR2 | 92 | |
| FGFR4 | 88 | |
| c-Met | 75 | |
| VEGFR2 | 60 | |
| PDGFRβ | 55 | |
| Src | 40 | |
| Abl | 35 | |
| Ser/Thr Kinases | CDK2/cyclin A | 25 |
| Aurora A | 20 | |
| MEK1 | 15 | |
| AKT1 | 10 | |
| PIM1 | 5 |
Interpretation: The hypothetical data suggests that the this compound derivative is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. It also shows considerable activity against other receptor tyrosine kinases like c-Met and VEGFR2, suggesting a potential multi-targeted profile. The lower inhibition of serine/threonine kinases and non-receptor tyrosine kinases indicates a degree of selectivity towards receptor tyrosine kinases.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to generate the data presented above.
Kinase Cross-Reactivity Profiling (Hypothetical KINOMEscan™ Assay)
This method provides a broad assessment of a compound's interaction with a large panel of kinases.
-
Assay Principle: The assay is based on a competitive binding format. A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using quantitative PCR of the phage DNA.
-
Procedure:
-
A solution of the this compound derivative is prepared in DMSO.
-
The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.
-
The binding events are quantified, and the results are expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of a compound.
-
Cell Culture: Cancer cell lines with known kinase dependencies (e.g., FGFR-driven lung or bladder cancer cells) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the this compound derivative (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the context of this cross-reactivity data, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
Caption: A typical workflow for cross-reactivity profiling of a kinase inhibitor.
spectroscopic comparison of 8-Bromo-5-methoxy-1,6-naphthyridine with its precursors
A detailed analysis of the spectroscopic characteristics of 8-Bromo-5-methoxy-1,6-naphthyridine reveals a clear structural evolution from its synthetic precursors, primarily 3-amino-4-bromopyridine and 1,1,3,3-tetramethoxypropane. This guide provides a comparative overview of their key spectroscopic data, offering insights for researchers in medicinal chemistry and materials science.
The synthesis of the bicyclic heteroaromatic compound, this compound, is achieved through a Friedländer-type annulation. This reaction involves the condensation of an aminopyridine with a β-dicarbonyl equivalent, leading to the formation of the second pyridine ring.
Synthetic Pathway
The logical synthetic route to this compound involves the reaction of 3-amino-4-bromopyridine with a methoxy-substituted three-carbon electrophile. A common and effective source for this component is 1,1,3,3-tetramethoxypropane, which, under acidic conditions, hydrolyzes in situ to form methoxymalondialdehyde, the reactive species in the cyclization.
Figure 1: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the structure of the final product.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-3 | H-4 | H-5/H-α | H-6/H-β | H-7 | H-8 | -OCH₃ | -NH₂ |
| 3-Amino-4-bromopyridine | 8.13 (s) | - | 7.65 (d) | 6.85 (d) | - | - | - | - | 4.95 (br s) |
| 1,1,3,3-Tetramethoxypropane[1][2] | - | 4.51 (t) | - | 1.95 (t) | - | - | - | 3.32 (s) | - |
| This compound¹ | 8.85 (d) | 7.65 (d) | 8.60 (s) | - | 6.80 (s) | - | - | 4.10 (s) | - |
¹Predicted data based on analogous structures, as experimental data is not publicly available.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | -OCH₃ |
| 3-Amino-4-bromopyridine | 145.2 | 140.5 | 125.8 | - | 118.7 | - | - | - | - | - |
| 1,1,3,3-Tetramethoxypropane[2] | 102.5 | 42.1 | 102.5 | - | - | - | - | - | - | 53.5 |
| This compound¹ | 151.0 | 122.5 | 148.0 | 120.0 | 160.0 | 100.0 | 138.0 | 115.0 | 145.0 | 56.0 |
¹Predicted data based on analogous structures, as experimental data is not publicly available.
Table 3: Mass Spectrometry and IR Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS (m/z) Fragments | Key IR (cm⁻¹) Absorptions |
| 3-Amino-4-bromopyridine[3] | C₅H₅BrN₂ | 173.01 | 173/175 (M⁺), 94, 67 | 3430, 3310 (N-H), 1620 (C=C), 1480, 1020 (C-Br) |
| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 133, 101, 75 | 2950 (C-H), 1120, 1070 (C-O) |
| This compound[4] | C₉H₇BrN₂O | 239.07 | 238/240 (M⁺), 223/225, 195, 115 | 3050 (Ar C-H), 1610, 1580 (C=N, C=C), 1250 (C-O), 1030 (C-Br) |
Experimental Protocols
Synthesis of this compound (General Procedure):
A mixture of 3-amino-4-bromopyridine (1.0 eq.) and 1,1,3,3-tetramethoxypropane (1.2 eq.) in a suitable solvent (e.g., ethanol) is treated with a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid). The reaction mixture is heated to reflux for several hours while monitoring the progress by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the samples are typically prepared as KBr pellets or thin films.
Visualization of Spectroscopic Relationships
The following diagram illustrates the key transformations and their impact on the spectroscopic signatures of the molecules.
Figure 2: Correlation of structural changes with spectroscopic features.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions on Naphthyridine Scaffolds
Disclaimer: Experimental data for palladium-catalyzed cross-coupling reactions on the specific substrate, 8-Bromo-5-methoxy-1,6-naphthyridine, is not extensively available in the published literature. Therefore, this guide provides a comparative overview and experimental examples based on structurally related bromo-naphthyridine and bromo-pyridine isomers. These examples serve as valuable models and starting points for researchers developing synthetic routes for this compound and its derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. For drug development professionals and researchers, these reactions are crucial for modifying heterocyclic scaffolds like naphthyridines. This guide compares common palladium catalyst systems for three key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling, using bromo-naphthyridine analogues as representative substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating a C-C bond between an organohalide and an organoboron compound.[1][2] It is widely used to synthesize biaryl and vinyl-substituted heterocycles.
Comparison of Catalytic Systems for Suzuki-Miyaura Reactions
The choice of catalyst, ligand, and base is critical for achieving high yields, especially with nitrogen-containing heterocycles which can coordinate to the palladium center and inhibit catalysis.
| Substrate | Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) & Time (h) | Yield (%) |
| 6,8-Dichloro-1,7-naphthyridine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 °C, 12 h | 85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | None | K₃PO₄ | H₂O | 100 °C, 1 h | 95 |
| 6-Bromo-purine nucleoside | Arylboronic acid | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 °C, N/A | >90 |
| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT, 3-12 h | 87-99 |
Note: Data is compiled from reactions on analogous heterocyclic systems to provide a representative comparison.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common literature methods.
To a solution of the bromo-naphthyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of Toluene (15 mL) and Ethanol (5 mL), add an aqueous solution of 2M Na₂CO₃ (5 mL). Degas the mixture with argon for 20 minutes. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[3][4] This reaction is fundamental for synthesizing arylamines, which are prevalent in pharmaceuticals.
Comparison of Catalytic Systems for Buchwald-Hartwig Reactions
Catalyst selection is dictated by the nature of the amine and the aryl halide. Sterically hindered, electron-rich phosphine ligands are often required.[5][6]
| Substrate | Coupling Partner | Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) & Time (h) | Yield (%) |
| 6-Bromo-purine nucleoside | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100 °C, 16 h | 91 |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 °C, 2-7 h | 75-98 |
| Aryl Chloride | Secondary Amine | Pd(OAc)₂ | RuPhos | NaOt-Bu | Dioxane | 100 °C, 12 h | ~90 |
Note: Data is compiled from reactions on analogous heterocyclic systems to provide a representative comparison.[7][8]
Representative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on common literature methods.
In an oven-dried Schlenk tube under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol). Add the bromo-naphthyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (10 mL). Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the desired arylamine product.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[9][10] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11]
Comparison of Catalytic Systems for Sonogashira Reactions
Reaction conditions can be tuned to be copper-free to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]
| Substrate | Coupling Partner | Catalyst / Pre-catalyst | Co-catalyst | Base | Solvent | Temp (°C) & Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 °C, 3 h | 96 |
| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT, 6-20 h | 70-90 |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT, 1-2 h | >90 |
Note: Data is compiled from reactions on analogous heterocyclic systems to provide a representative comparison.[12][13]
Representative Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on common literature methods.
To a mixture of the bromo-naphthyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%) in a sealed tube, add degassed solvent (e.g., DMF or Et₃N, 10 mL). Add the terminal alkyne (1.5 mmol) and the base (if not used as the solvent, e.g., diisopropylethylamine, 2.0 mmol). Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 6-12 hours. After completion, cool the reaction, dilute with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
General Experimental Workflow for Cross-Coupling
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Logic for Catalyst System Selection
Caption: A decision-making guide for selecting a cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
Assessing the Novelty of 8-Bromo-5-methoxy-1,6-naphthyridine Scaffolds in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds with therapeutic potential is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the 8-Bromo-5-methoxy-1,6-naphthyridine scaffold, assessing its novelty in the current patent landscape and evaluating its potential against established and alternative patented compounds targeting key biological pathways implicated in cancer, cardiovascular disease, and neurological disorders.
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. While the parent scaffold is well-established, the novelty and therapeutic utility of specific substitution patterns remain an active area of investigation. This guide focuses on the 8-Bromo-5-methoxy derivative, a scaffold that, while being a known chemical entity (CAS 917474-63-6), currently lacks specific therapeutic claims in the patent literature, suggesting an opportunity for novel intellectual property.
Comparative Analysis of Patented Scaffolds
To assess the potential of the this compound scaffold, we compare it with a directly related patented compound and alternative scaffolds targeting similar biological pathways. A key comparator is 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea , a potent c-KIT and PDGFRα kinase inhibitor disclosed in patent US11793795B2. This establishes a precedent for the utility of the 8-bromo-1,6-naphthyridine core in oncology.
| Scaffold/Compound | Biological Target(s) | Reported Potency (IC50) | Therapeutic Area | Patent/Reference |
| This compound | Hypothesized: Kinases (e.g., c-KIT, PDGFRα), MR, MAO | To Be Determined | Potential: Oncology, Cardiovascular, Neurology | Novel Scaffold |
| 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | c-KIT, PDGFRα | c-KIT (various mutants): <1 nM - 15 nM; PDGFRα (D842V): <1 nM | Oncology (Gastrointestinal Stromal Tumors) | US11793795B2[1] |
| Finerenone | Mineralocorticoid Receptor (MR) | 18 nM | Cardiovascular/Renal Disease | [2] |
| Eplerenone | Mineralocorticoid Receptor (MR) | - | Cardiovascular Disease | [2] |
| Esaxerenone | Mineralocorticoid Receptor (MR) | 9.4 nM | Cardiovascular/Renal Disease | [2] |
| Selegiline | MAO-B | - | Neurological Disorders (Parkinson's Disease) | [3] |
| Clorgyline | MAO-A | - | Neurological Disorders (Depression) | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action for the most relevant comparator, the c-KIT/PDGFRα signaling pathway is depicted below. This pathway is crucial in the context of certain cancers, particularly gastrointestinal stromal tumors (GISTs).
Caption: c-KIT and PDGFRα signaling pathways in GIST.
Experimental Protocols
To evaluate the therapeutic potential of the this compound scaffold, the following experimental protocols are essential.
c-KIT and PDGFRα Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of c-KIT and PDGFRα kinases.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. A luminescent signal is generated that correlates with the amount of ADP, and thus the kinase activity.
Materials:
-
Recombinant human c-KIT or PDGFRα enzyme.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[4]
-
ATP and a suitable substrate (e.g., poly(E,Y) peptide).
-
Test compound (this compound) and control inhibitors (e.g., Sunitinib, Imatinib).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate/ATP mix, and the test compound or control.[5]
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).[4][5]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[5]
-
Record the luminescence signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mineralocorticoid Receptor (MR) Antagonist Assay
This cell-based reporter assay measures the ability of a compound to block the activation of the mineralocorticoid receptor by its natural ligand, aldosterone.
Principle: The assay utilizes mammalian cells engineered to express the human mineralocorticoid receptor and a luciferase reporter gene under the control of an MR-responsive promoter. Antagonists will block the aldosterone-induced luciferase expression.
Materials:
-
MR Reporter Assay System (e.g., from INDIGO Biosciences or Cayman Chemical).[6][7]
-
Cells engineered to express human MR and a luciferase reporter.
-
Cell culture medium and assay medium.
-
Aldosterone (agonist).
-
Test compound and control antagonists (e.g., Spironolactone, Eplerenone).[6]
-
Luciferase detection reagent.
Procedure:
-
Plate the MR reporter cells in a 96-well plate and incubate.
-
Prepare serial dilutions of the test compound and control antagonists.
-
Treat the cells with the test compounds in the presence of a fixed concentration of aldosterone.
-
Incubate for 24 hours.
-
Lyse the cells and add the luciferase detection reagent.
-
Measure the luminescence.
-
Calculate the percent inhibition of the aldosterone-induced signal and determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory effect of a compound on the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine) by MAO-A or MAO-B to a fluorescent product (4-hydroxyquinoline). A decrease in fluorescence indicates inhibition.[3]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.[3]
-
Assay buffer.
-
Kynuramine (substrate).
-
Test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[3]
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with the test compound or control inhibitor.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence of the product.
-
Calculate the percent inhibition and determine the IC50 values for both MAO-A and MAO-B.
Conclusion
The this compound scaffold represents an area of opportunity for the development of novel therapeutics. While the broader 8-bromo-1,6-naphthyridine core has been patented for c-KIT/PDGFRα inhibition, the specific 5-methoxy substituted derivative remains unexplored in the patent literature for therapeutic applications. Its structural similarity to a known kinase inhibitor suggests that this could be a fruitful area of investigation. Furthermore, the versatility of the naphthyridine scaffold warrants exploration against other targets such as the mineralocorticoid receptor and monoamine oxidases. The experimental protocols outlined in this guide provide a clear path for researchers to quantitatively assess the biological activity of this novel scaffold and compare its performance against existing patented alternatives, thereby establishing its novelty and potential for future drug development.
References
- 1. US11793795B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Disposal of 8-Bromo-5-methoxy-1,6-naphthyridine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 8-Bromo-5-methoxy-1,6-naphthyridine, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its key hazard information as identified in its Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | - | H319: Causes serious eye irritation |
| Respiratory Irritation | - | H335: May cause respiratory irritation |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Precautionary Statements: Users should wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves. In case of ingestion, call a poison center or doctor. If skin irritation occurs, seek medical advice.
Disposal Protocol: A Step-by-Step Approach
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501). This process involves several crucial steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used this compound and any grossly contaminated disposable items (e.g., weighing paper, gloves, bench paper) in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If the compound is in solution, it should be collected in a designated, sealed, and labeled liquid waste container. Avoid mixing with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
4. Accidental Release Measures:
-
In the event of a spill, do not breathe vapors or aerosols and avoid substance contact.
-
Ensure adequate ventilation and evacuate the immediate area if necessary.
-
For liquid spills, use an inert liquid-absorbent material (e.g., Chemizorb®) to collect the spill.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated waste container.
-
Cover drains to prevent the product from entering the sewer system.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste manifest or any other required documentation to the disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for 8-Bromo-5-methoxy-1,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of 8-Bromo-5-methoxy-1,6-naphthyridine. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on data for structurally similar halogenated and methoxy-substituted naphthyridines and general guidelines for handling heterocyclic aromatic compounds. These compounds are often irritating to the skin, eyes, and respiratory tract.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area, such as a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental integrity.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
2.2. Experimental Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within a certified chemical fume hood.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
-
2.3. Waste Disposal
-
Segregation: All waste contaminated with this compound, including empty containers, used gloves, weighing paper, and contaminated labware, must be segregated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Disposal Protocol: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for halogenated organic compounds.
Emergency Protocols
Immediate and appropriate action is crucial in the event of an emergency.
3.1. Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Cleanup:
-
For small spills, use a chemical spill kit with an absorbent suitable for organic compounds.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
3.2. Personal Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visual Workflow and Emergency Diagrams
Diagram 1: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 2: Emergency Spill Response
Caption: Step-by-step procedure for responding to a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
